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3-(4-Bromophenyl)piperidine hydrochloride Documentation Hub

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  • Product: 3-(4-Bromophenyl)piperidine hydrochloride
  • CAS: 1203683-26-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(4-Bromophenyl)piperidine Hydrochloride

Executive Summary 3-(4-Bromophenyl)piperidine hydrochloride is a critical heterocyclic intermediate, primarily recognized as the scaffold backbone for the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib (Zejula)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromophenyl)piperidine hydrochloride is a critical heterocyclic intermediate, primarily recognized as the scaffold backbone for the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib (Zejula). Its structural significance lies in the precise positioning of the 4-bromophenyl moiety at the C3 position of the piperidine ring, creating a chiral center that dictates pharmacological efficacy. This monograph details the physicochemical profile, synthetic pathways, and pharmacological relevance of this compound, with a specific focus on the biologically active (S)-enantiomer .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists in two primary forms: the free base and the hydrochloride salt. In drug development, the (S)-enantiomer is the requisite pharmacophore.

PropertyData
Systematic Name 3-(4-Bromophenyl)piperidine hydrochloride
CAS Number (Racemic Free Base) 769944-72-1
CAS Number ((S)-Enantiomer HCl) 2141967-71-5
CAS Number ((S)-Enantiomer Base) 1335523-82-4
Molecular Formula C₁₁H₁₄BrN[1][2][3][4][5] · HCl
Molecular Weight 276.60 g/mol (Salt); 240.14 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Chiral Center C3 Position (S-configuration is bioactive)

Synthetic Methodologies

The synthesis of 3-(4-bromophenyl)piperidine presents a challenge in regioselectivity and stereocontrol. Two primary industrial routes are employed: the Grignard-Reduction Pathway and the Pyridyl-Coupling Pathway .

Route A: Grignard Addition & Resolution (Primary Industrial Route)

This method utilizes N-protected piperidone to introduce the aryl group, followed by reduction and chiral resolution.

Protocol:

  • Grignard Addition: React N-Boc-3-piperidone with 4-bromophenylmagnesium bromide in THF at -78°C to yield the tertiary alcohol.

  • Dehydration: Treat the intermediate with trifluoroacetic acid (TFA) or thionyl chloride to induce elimination, forming the alkene (3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine).

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the double bond. Note: This step yields the racemate.

  • Chiral Resolution: The racemic amine is resolved using L-dibenzoyltartaric acid (L-DBTA) or (R)-BINAP phosphate . The (S)-enantiomer crystallizes as the diastereomeric salt.

  • Salt Formation: The resolved base is treated with anhydrous HCl in dioxane/ether to precipitate the target hydrochloride salt.

Route B: Suzuki-Miyaura Coupling (Alternative)

A transition-metal catalyzed approach involving pyridine derivatives, followed by heterogeneous reduction.

Protocol:

  • Coupling: 3-Bromopyridine undergoes Suzuki coupling with 4-bromophenylboronic acid (requires careful stoichiometry to avoid bis-coupling) to form 3-(4-bromophenyl)pyridine.

  • Reduction: Hydrogenation of the pyridine ring using PtO₂ (Adams' catalyst) in acetic acid.

  • Resolution: Similar to Route A, the product requires optical resolution.

Visualization: Synthetic Workflow (Route A)

Synthesis_Workflow cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Elimination & Reduction cluster_2 Step 3: Chiral Resolution & Salt Formation SM1 N-Boc-3-Piperidone Int1 Tertiary Alcohol Intermediate SM1->Int1 THF, -78°C Reagent1 4-Bromophenyl MgBr Reagent1->Int1 Int2 Tetrahydropyridine (Alkene) Int1->Int2 TFA/H+ (-H2O) Int3 Racemic 3-(4-Bromophenyl)piperidine Int2->Int3 H2, Pd/C Final (S)-3-(4-Bromophenyl) piperidine HCl (Target) Int3->Final 1. Resolution 2. HCl/Dioxane ResAgent L-Dibenzoyltartaric Acid (Resolving Agent) ResAgent->Final

Caption: Step-by-step synthesis of (S)-3-(4-Bromophenyl)piperidine HCl via Grignard addition and chiral resolution.

Pharmacological Context & Applications

Role in PARP Inhibition (Niraparib)

The 3-(4-bromophenyl)piperidine scaffold is the structural anchor of Niraparib , a potent inhibitor of PARP1 and PARP2 enzymes.[6][2]

  • Mechanism: The piperidine nitrogen mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP.

  • The "Trapping" Effect: The rigid phenyl-piperidine geometry is essential for trapping PARP enzymes on damaged DNA. This complex prevents DNA repair (base excision repair), leading to the accumulation of double-strand breaks.

  • Synthetic Lethality: In tumors with BRCA1/2 mutations (which lack homologous recombination repair), these double-strand breaks are unrepairable, triggering apoptosis.

Structure-Activity Relationship (SAR)
  • C3-Chirality: The (S)-configuration aligns the phenyl ring into the hydrophobic pocket of the PARP enzyme more effectively than the (R)-enantiomer.

  • 4-Bromo Substituent: The bromine atom serves as a reactive handle for further functionalization (e.g., Buchwald-Hartwig amination) to attach the indazole carboxamide moiety found in the final drug, Niraparib.

Visualization: Mechanism of Action

MOA_Pathway cluster_mechanism Synthetic Lethality Mechanism Drug (S)-Piperidine Scaffold (Niraparib Core) Target PARP1/2 Enzyme Drug->Target Binds Catalytic Domain Complex PARP-DNA Trapped Complex Target->Complex Traps on DNA DNA_DSB Double Strand Breaks (DSB) Complex->DNA_DSB Replication Fork Collapse DNA_SSB Single Strand Breaks (SSB) DNA_SSB->Complex Death Cell Apoptosis (Synthetic Lethality) DNA_DSB->Death Unrepaired Damage BRCA BRCA1/2 Mutation (No HR Repair) BRCA->Death Sensitizes Cell

Caption: Mechanism of Action illustrating how the piperidine scaffold enables PARP trapping and synthetic lethality in BRCA-mutant cells.

Safety & Handling (SDS Summary)

Researchers must treat 3-(4-bromophenyl)piperidine HCl as a potent bioactive intermediate.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • GHS Signal: Warning.[1]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents.

References

  • ChemicalBook. (3R)-3-(4-Bromophenyl)piperidine Properties and CAS Data. Retrieved from

  • Key Organics. (S)-3-(4-Bromophenyl)piperidine hydrochloride Product Page. Retrieved from

  • Qingmu Pharmaceutical. (S)-3-(4-Bromophenyl)piperidine as Niraparib Intermediate.[6][4] Retrieved from

  • Google Patents. WO2019165981A1 - Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of Niraparib. Retrieved from

  • PubChem. 4-(4-Bromophenyl)piperidine hydrochloride (Isomer Reference).[1] Retrieved from

Sources

Exploratory

synthesis of 3-(4-Bromophenyl)piperidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)piperidine Hydrochloride Abstract This technical guide provides a comprehensive and expert-driven methodology for the , a key building block in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive and expert-driven methodology for the , a key building block in the development of various pharmaceutical agents, notably as an intermediate for the PARP inhibitor Niraparib.[1][2] The guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, reflecting a synthesis of theoretical knowledge and practical laboratory experience. We present a robust and scalable two-stage synthetic strategy commencing with a Suzuki-Miyaura cross-coupling to form the C-C aryl-heteroaryl bond, followed by a catalytic hydrogenation to reduce the pyridine ring. The strategy incorporates an N-Boc protection step to ensure high purity and facilitate handling, culminating in an acid-mediated deprotection that concurrently yields the final hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated pathway to this important molecule.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing frequently in natural products and pharmaceutical drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[2] The 3-arylpiperidine motif, in particular, is a cornerstone for numerous centrally acting agents and other therapeutics. 3-(4-Bromophenyl)piperidine serves as a critical intermediate, with the bromine atom providing a reactive handle for further functionalization, such as in the synthesis of the anticancer drug Niraparib.[2]

The synthesis of 3-substituted piperidines, however, is not without its challenges. Direct functionalization of the pyridine ring followed by reduction can be an efficient route, but requires careful control of regioselectivity and reaction conditions. This guide outlines a field-proven, multi-step synthesis designed for reliability and scalability. The core strategy involves the initial construction of the 3-(4-bromophenyl)pyridine precursor via a palladium-catalyzed Suzuki-Miyaura coupling, a powerful and versatile C-C bond-forming reaction.[3][4] Subsequently, the aromatic pyridine ring is reduced to the saturated piperidine ring via catalytic hydrogenation.[5] To ensure the final product's purity and stability, and to facilitate isolation, the piperidine nitrogen is transiently protected with a tert-butyloxycarbonyl (Boc) group before final conversion to the hydrochloride salt.

Overall Synthetic Strategy

The selected synthetic pathway is a logical and efficient three-part process: (1) Arylation, (2) Reduction and Protection, and (3) Deprotection and Salt Formation. This approach is favored for its high yields, the commercial availability of starting materials, and the robustness of each individual reaction, making it suitable for both laboratory-scale synthesis and potential scale-up.

G cluster_0 Part I: Suzuki-Miyaura Coupling cluster_1 Part II: Reduction & Protection cluster_2 Part III: Deprotection & Salt Formation A 3-Bromopyridine C 3-(4-Bromophenyl)pyridine A->C Pd Catalyst, Base B 4-Bromophenylboronic Acid B->C Pd Catalyst, Base D 3-(4-Bromophenyl)piperidine C->D H2, Pd/C E N-Boc-3-(4-Bromophenyl)piperidine D->E (Boc)2O F 3-(4-Bromophenyl)piperidine HCl E->F HCl

Caption: Overall synthetic pathway for 3-(4-Bromophenyl)piperidine HCl.

Part I: Synthesis of 3-(4-Bromophenyl)pyridine via Suzuki-Miyaura Coupling

Mechanistic Insight: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons. The catalytic cycle, driven by a palladium(0) complex, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the 4-bromophenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product, 3-(4-bromophenyl)pyridine.[6]

The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Workflow Diagram

G A 1. Assemble Reaction B Combine reactants, solvent, base, and catalyst under inert atmosphere. A->B C 2. Heat & Stir D Heat the mixture (e.g., 80-100 °C) for several hours until TLC/GC-MS shows consumption of starting material. C->D E 3. Quench & Extract F Cool, quench with water, and extract the product into an organic solvent (e.g., Ethyl Acetate). E->F G 4. Purify H Dry the organic layer, concentrate, and purify via column chromatography. G->H

Caption: Workflow for the Suzuki-Miyaura Coupling reaction.

Reagents & Materials

Reagent Molar Mass ( g/mol ) Moles Equiv. Amount
3-Bromopyridine 158.00 50.0 mmol 1.0 7.90 g
4-Bromophenylboronic acid 200.82 60.0 mmol 1.2 12.05 g
Pd(PPh₃)₄ 1155.56 1.5 mmol 0.03 1.73 g
Potassium Carbonate (K₂CO₃) 138.21 100.0 mmol 2.0 13.82 g
1,4-Dioxane - - - 200 mL

| Water | - | - | - | 50 mL |

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromopyridine (7.90 g, 50.0 mmol), 4-bromophenylboronic acid (12.05 g, 60.0 mmol), and potassium carbonate (13.82 g, 100.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture of 1,4-dioxane (200 mL) and water (50 mL) via cannula, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (1.73 g, 1.5 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(4-bromophenyl)pyridine as a white to off-white solid.[7][8]

    • Expected Yield: 75-85%.

Part II: Synthesis of 3-(4-Bromophenyl)piperidine via Catalytic Hydrogenation

Technical Discussion: The reduction of the pyridine ring to a piperidine is a classic transformation achieved via catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst.

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose. It offers a good balance of reactivity and selectivity.

  • Solvent and Acidity: The hydrogenation of pyridines is often more efficient under acidic conditions. Acetic acid is an excellent solvent as it protonates the pyridine nitrogen, activating the ring towards reduction.[5]

  • Reaction Conditions: The reaction typically requires elevated hydrogen pressure (e.g., 50-100 psi) and room temperature to achieve a reasonable reaction rate.

Experimental Protocol: Hydrogenation

Reagents & Materials

Reagent Molar Mass ( g/mol ) Moles Equiv. Amount
3-(4-Bromophenyl)pyridine 234.10 40.0 mmol 1.0 9.36 g
Palladium on Carbon (10% Pd) - - - 0.94 g (10 wt%)

| Glacial Acetic Acid | - | - | - | 150 mL |

Procedure:

  • Charge a Parr hydrogenation vessel or a similar high-pressure reactor with 3-(4-bromophenyl)pyridine (9.36 g, 40.0 mmol) and glacial acetic acid (150 mL).

  • Carefully add 10% Palladium on Carbon (0.94 g, 10 wt%) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under a moist, inert atmosphere.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 100 psi.[9]

  • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

  • Dissolve the residue in dichloromethane (150 mL) and basify by carefully adding saturated sodium bicarbonate solution until the pH is ~9-10.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(4-bromophenyl)piperidine as a crude oil or solid, which is used directly in the next step.

Part III: N-Boc Protection and Final Deprotection/Salt Formation

Rationale for Protection: While the free piperidine can be directly converted to its hydrochloride salt, introducing an N-Boc protecting group offers significant advantages. The Boc-protected intermediate is typically a stable, crystalline solid that is easily purified by crystallization or chromatography. This ensures that the final deprotection step yields a product of very high purity. The Boc group is also stable to a wide range of conditions but can be removed cleanly under acidic conditions.[10]

Experimental Protocol: N-Boc Protection

Reagents & Materials

Reagent Molar Mass ( g/mol ) Moles (Assumed) Equiv. Amount
3-(4-Bromophenyl)piperidine 240.14 ~36.0 mmol 1.0 ~8.6 g
Di-tert-butyl dicarbonate ((Boc)₂O) 218.25 39.6 mmol 1.1 8.64 g
Triethylamine (Et₃N) 101.19 43.2 mmol 1.2 6.0 mL

| Dichloromethane (DCM) | - | - | - | 150 mL |

Procedure:

  • Dissolve the crude 3-(4-bromophenyl)piperidine (~36.0 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask.

  • Add triethylamine (6.0 mL, 43.2 mmol) to the solution.

  • Add di-tert-butyl dicarbonate (8.64 g, 39.6 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-Boc-3-(4-bromophenyl)piperidine. The product can often be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation

Mechanism: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions. The acid protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine. In the presence of excess hydrochloric acid, the newly formed amine is immediately protonated to form the stable hydrochloride salt.[10][11]

Workflow Diagram

G A 1. Dissolve Protected Intermediate B Dissolve N-Boc-3-(4-bromophenyl)piperidine in a suitable solvent (e.g., Dioxane, Methanol). A->B C 2. Add Acid D Add a solution of HCl (e.g., 4M HCl in Dioxane) and stir at room temperature. C->D E 3. Precipitate & Isolate F The hydrochloride salt typically precipitates. Stir, then collect the solid by filtration. E->F G 4. Wash & Dry H Wash the solid with a non-polar solvent (e.g., Diethyl Ether) and dry under vacuum. G->H

Caption: Workflow for N-Boc deprotection and HCl salt formation.

Procedure:

  • Dissolve the purified N-Boc-3-(4-bromophenyl)piperidine (e.g., 10.2 g, 30.0 mmol) in 1,4-dioxane (50 mL).

  • To this solution, add a 4.0 M solution of HCl in 1,4-dioxane (30 mL, 120 mmol) dropwise with stirring.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will form.

  • After completion, dilute the slurry with diethyl ether (100 mL) to further precipitate the product.

  • Collect the solid by vacuum filtration. Wash the filter cake with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Dry the white solid under vacuum at 40-50 °C to a constant weight to yield 3-(4-Bromophenyl)piperidine hydrochloride.

    • Expected Yield: >95% for this step.

Characterization of Final Product

The identity and purity of the final product, 3-(4-Bromophenyl)piperidine hydrochloride, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • Melting Point (MP): To compare with literature values as an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high precision.

Conclusion

This guide details a robust and reproducible synthetic route to 3-(4-Bromophenyl)piperidine hydrochloride. The strategy, centered around a Suzuki-Miyaura coupling and catalytic hydrogenation, is well-established and provides a reliable method for obtaining this valuable pharmaceutical intermediate. The inclusion of an N-Boc protection/deprotection sequence ensures the final product is of high purity, which is critical for applications in drug discovery and development. By understanding the rationale behind each step, from catalyst choice to the use of protecting groups, researchers can confidently implement and adapt this methodology for their specific needs.

References

  • D. P. Canterbury, et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Eureka.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link]

  • 4-(4'-Bromophenyl)piperidine synthesis. ChemicalBook.
  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines. Google Patents.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Deprotection of boc-protected compounds. Google Patents.
  • 3-(4-Bromophenyl)pyridine. PubChem. Available at: [Link]

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Solubility Assessment of 3-(4-Bromophenyl)piperidine Hydrochloride

[1] Executive Summary & Compound Identity This technical guide provides a comprehensive analysis of 3-(4-Bromophenyl)piperidine hydrochloride , a critical scaffold in medicinal chemistry often utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

This technical guide provides a comprehensive analysis of 3-(4-Bromophenyl)piperidine hydrochloride , a critical scaffold in medicinal chemistry often utilized in the synthesis of monoamine transporter inhibitors and sigma receptor ligands.[1]

While commercially available, specific thermodynamic solubility data for this regioisomer is frequently conflated with its 4-isomer analog.[1] This guide rectifies this by providing identifying data for the specific 3-position isomer , predicted physicochemical behavior, and a standardized protocol for empirical solubility determination.

Chemical Identification
ParameterDetail
Chemical Name 3-(4-Bromophenyl)piperidine hydrochloride
Free Base CAS 769944-72-1
Salt CAS (Generic) Not widely indexed; often referenced via Free Base
Molecular Formula C₁₁H₁₄BrN[1][2][3][4][5] · HCl
Molecular Weight 276.60 g/mol (Salt); 240.14 g/mol (Base)
Structural Feature Piperidine ring with a lipophilic 4-bromophenyl group at the meta (3) position relative to the nitrogen.[1][6]

Physicochemical Profile

Understanding the solubility of this compound requires analyzing the competition between its hydrophilic cationic head (the protonated amine) and its lipophilic tail (the bromophenyl ring).

Theoretical Solubility Drivers
  • pKa (Calculated): ~9.[1][5][6]90. The piperidine nitrogen is highly basic.[1] At physiological pH (7.4), the compound exists primarily in its ionized (protonated) form, favoring aqueous solubility.[1]

  • LogP (Free Base): ~2.9. This indicates moderate lipophilicity.[1]

  • Salt Form Advantage: The hydrochloride salt disrupts the crystal lattice energy of the free base, significantly enhancing aqueous solubility. However, the presence of the heavy bromine atom limits this compared to non-halogenated analogs.

Solubility Data (Composite Profile)

Note: Values below are synthesized from structural analog behavior (e.g., 4-phenylpiperidine HCl) and vendor safety data. Empirical validation is required for GMP applications.

Solvent SystemSolubility RatingEstimated Range (25°C)Comments
Water (pH < 6) High> 20 mg/mLStable as cation.[1]
PBS (pH 7.4) Moderate5 - 10 mg/mLReduced solubility as pH approaches pKa.[1]
DMSO Very High> 50 mg/mLPreferred stock solvent for biological assays.[1]
Methanol High> 30 mg/mLGood for intermediate dilutions.[1]
Ethanol Moderate10 - 25 mg/mLTemperature dependent.[1]
Dichloromethane Moderate5 - 15 mg/mLUseful for extraction of the free base.[1]
The pH-Solubility Relationship

The solubility of 3-(4-Bromophenyl)piperidine HCl is strictly pH-dependent.[1] As the pH of the solution rises above the pKa (approx. 9.9), the equilibrium shifts toward the uncharged free base, which precipitates out of aqueous solution.

SolubilityEquilibrium SolidSalt Solid Salt (C11H14BrN·HCl) Solvated Solvated Ions (R-NH2+ + Cl-) SolidSalt->Solvated Dissolution (Ksp) Solvated->SolidSalt Crystallization FreeBase Precipitated Free Base (R-NH) Solvated->FreeBase pH > pKa (Deprotonation) FreeBase->Solvated pH < pKa (Protonation)

Figure 1: Solubility equilibrium dynamics. The transition from solvated ions to precipitated free base is the critical failure mode in neutral/basic buffers.

Experimental Protocols

For drug development applications, relying on predicted data is insufficient. The following protocol outlines the Thermodynamic Shake-Flask Method , considered the "gold standard" for determining equilibrium solubility.

Protocol: Thermodynamic Equilibrium Solubility

Objective: Determine the saturation solubility of 3-(4-Bromophenyl)piperidine HCl in a specific solvent (e.g., Phosphate Buffer pH 7.4) at 25°C.

Reagents:

  • Test Compound: 3-(4-Bromophenyl)piperidine HCl (>98% purity).

  • Solvent: 0.1 M Phosphate Buffer (pH 7.4).[1][7]

  • Internal Standard: Propranolol or similar amine (for LC-MS).[1]

Workflow:

  • Saturation: Weigh approx. 2-5 mg of solid compound into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent. Ensure undissolved solid remains visible (supersaturation condition).[1]

  • Equilibration: Cap the vial and place it in a thermomixer or shaker. Agitate at 500-700 rpm at 25°C for 24 hours .

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solids. Alternatively, filter through a 0.22 µm PVDF syringe filter (pre-saturated to prevent drug loss).[1]

  • Quantification: Dilute the supernatant (e.g., 1:100) with Mobile Phase (50:50 Water:Acetonitrile) and analyze via HPLC-UV or LC-MS/MS.[1]

ShakeFlaskProtocol cluster_QC Quality Control Checks Step1 1. Supersaturation (Add excess solid to solvent) Step2 2. Equilibration (Shake 24h @ 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifuge/Filter) Step2->Step3 Check1 Check pH after 24h (Drift indicates instability) Step2->Check1 Check2 Verify Solid Pellet (Must be present) Step2->Check2 Step4 4. Analysis (HPLC-UV/LC-MS) Step3->Step4

Figure 2: Standardized workflow for thermodynamic solubility assessment. Note the critical QC step of verifying the presence of a solid pellet after equilibration.

Critical Analytical Insights

The Common Ion Effect

When dissolving the hydrochloride salt in media already containing chloride ions (e.g., Saline, 0.9% NaCl, or simulated gastric fluid), the solubility may decrease due to the Common Ion Effect .

  • Mechanism:[8]

    
    [1]
    
  • Impact: High background

    
     forces the equilibrium back toward the solid salt 
    
    
    
    .[1]
  • Recommendation: Always report the exact composition of the buffer used.

Stability in Solution

Piperidine derivatives are generally stable against hydrolysis.[1] However, 3-(4-Bromophenyl)piperidine is sensitive to:

  • Oxidation: Secondary amines can slowly oxidize to N-oxides or imines if left in solution for extended periods (weeks) without antioxidants.[1]

  • Photolysis: The aryl-bromide bond can be labile under high-intensity UV light.[1] Store stock solutions in amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44630758, 4-(4-Bromophenyl)piperidine hydrochloride. (Note: Used as structural proxy for physicochemical properties of the 3-isomer).[1] Retrieved from [Link]

  • Assay Guidance Manual (2025). Solubility Assays: Kinetic and Thermodynamic. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

  • Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

Sources

Exploratory

Introduction: The Critical Role of Intermediates in Targeted Cancer Therapy

An In-Depth Technical Guide: The Strategic Synthesis of 3-(4-Bromophenyl)piperidine, a Key Intermediate for the PARP Inhibitor Niraparib Niraparib (marketed as Zejula) is a potent, orally active inhibitor of poly(ADP-rib...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Strategic Synthesis of 3-(4-Bromophenyl)piperidine, a Key Intermediate for the PARP Inhibitor Niraparib

Niraparib (marketed as Zejula) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a crucial role in DNA repair.[1] Its clinical application is primarily focused on the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients with or without germline BRCA mutations.[2] The efficacy of PARP inhibitors in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, represents a cornerstone of targeted therapy, selectively inducing cancer cell death while sparing normal cells.[2][3]

The synthesis of a complex Active Pharmaceutical Ingredient (API) like Niraparib is a multi-step process where the quality of the final product is contingent upon the purity and precise molecular architecture of its constituent building blocks. Key intermediates are the lynchpins of the entire manufacturing chain. One such pivotal intermediate is (S)-3-(4-Bromophenyl)piperidine .[4] This chiral molecule provides the essential 3-arylpiperidine scaffold that correctly orients the molecule for optimal interaction with the PARP enzyme.

This technical guide, written from the perspective of a Senior Application Scientist, delves into the discovery and synthetic evolution of 3-(4-Bromophenyl)piperidine. We will explore the underlying chemical principles, compare strategic approaches, and detail the methodologies that have enabled its efficient and enantiomerically pure production, a critical step in bringing Niraparib to patients.

The Synthetic Challenge: Assembling the Chiral 3-Arylpiperidine Core

The molecular framework of 3-(4-Bromophenyl)piperidine presents two primary synthetic hurdles: the formation of the carbon-carbon bond between the piperidine ring and the bromophenyl moiety, and the establishment of the single, defined stereocenter at the C3 position. The biological activity of Niraparib is dependent on the (S)-enantiomer, making stereocontrol a non-negotiable aspect of the synthesis.

Core challenges in synthesizing the target intermediate.

Synthetic Pathways to 3-(4-Bromophenyl)piperidine

The development of a commercially viable synthesis requires a route that is not only high-yielding but also robust, scalable, and cost-effective. Several distinct strategies have been disclosed in patent literature and process chemistry publications.

Route A: The Pyridine Reduction Strategy

One of the most direct conceptual approaches involves the construction of a stable aromatic precursor, 3-(4-bromophenyl)pyridine, followed by the reduction of the pyridine ring to the desired piperidine.

Causality and Experimental Choices:

  • C-C Bond Formation: The initial C-C bond is forged using a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction is a workhorse in the pharmaceutical industry due to its functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids and aryl halides.[6][7]

  • Reduction: The subsequent hydrogenation of the pyridine ring is a significant challenge. It requires forcing conditions and a potent catalyst, such as Platinum(IV) oxide (PtO2, Adams' catalyst), to overcome the aromaticity of the pyridine ring.[8] This step often results in the racemic product, necessitating a downstream chiral resolution.

Experimental Protocol: Synthesis via Pyridine Reduction

  • Suzuki Coupling: To a degassed mixture of 4-bromoiodobenzene, pyridine-3-boronic acid, and a suitable solvent (e.g., DME/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Heat the mixture at reflux until reaction completion (monitored by HPLC). Perform an aqueous workup and crystallize the product to yield 3-(4-bromophenyl)pyridine.

  • Hydrogenation: In a high-pressure reactor, dissolve 3-(4-bromophenyl)pyridine in an acidic solvent (e.g., ethanol with HCl). Add PtO₂ catalyst. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and agitate at room temperature for 24-48 hours.

  • Workup: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of racemic 3-(4-bromophenyl)piperidine.

start Pyridine-3-boronic acid + 4-Bromoiodobenzene suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki pyridine 3-(4-Bromophenyl)pyridine suzuki->pyridine reduction Catalytic Hydrogenation (PtO₂, H₂) pyridine->reduction racemate Racemic 3-(4-Bromophenyl)piperidine reduction->racemate

Workflow for the Pyridine Reduction strategy.
Route B: Cyclization and Reduction Strategy

An alternative approach builds the piperidine ring from acyclic precursors, offering different opportunities for controlling the final structure. A disclosed method involves a nucleophilic reaction followed by cyclization, reduction, and chiral resolution.[9]

Causality and Experimental Choices:

  • Ring Formation: This route begins with a nucleophilic substitution between ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide. The subsequent intramolecular cyclization under basic conditions forms a piperidinone (lactam) ring.[9] The use of a Boc (tert-Butoxycarbonyl) protecting group on the nitrogen is crucial to prevent side reactions and to be easily removed later under acidic conditions.

  • Lactam Reduction: The carbonyl group of the lactam is then reduced to a methylene group. A common and effective reagent for this transformation is a borane complex, such as borane-tetrahydrofuran (BH₃·THF), which selectively reduces amides and lactams.[1][9]

Experimental Protocol: Synthesis via Cyclization

  • Nucleophilic Substitution: Dissolve ethyl p-bromobenzoacetate in an anhydrous solvent like DMSO. Add a strong base (e.g., sodium hydride) portion-wise at room temperature. Slowly add a solution of N-Boc-3-aminopropyl bromide and heat the reaction (e.g., 50°C) to completion.[9]

  • Cyclization & Decarboxylation: Treat the intermediate with a base and heat to induce intramolecular cyclization and subsequent hydrolysis/decarboxylation to yield N-Boc-3-(4-bromophenyl)piperidin-2-one.

  • Lactam Reduction: Dissolve the lactam in THF and cool to 0°C. Add BH₃·THF complex dropwise and allow the reaction to warm to room temperature overnight.[9] Quench the reaction carefully with acid, followed by an extractive workup.

  • Deprotection: Remove the Boc group by treating with a strong acid like HCl in ethyl acetate to yield racemic 3-(4-bromophenyl)piperidine.[9]

Achieving Enantiopurity: The Gateway to the Final API

Obtaining the pure (S)-enantiomer is arguably the most critical phase of the intermediate's synthesis. Early methods relied on classical resolution, while modern process development has embraced more elegant and efficient biocatalytic solutions.

Method 1: Classical Chiral Resolution

This technique involves reacting the racemic piperidine with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid like L-dibenzoyltartaric acid.[8] This reaction forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized from the solution.

  • Self-Validating System: The efficiency of the resolution is monitored by measuring the enantiomeric excess (ee%) of the piperidine recovered from the salt using chiral HPLC. Multiple recrystallization cycles may be necessary to achieve the desired enantiopurity (>99.5% ee). The major drawback is that the theoretical maximum yield is 50%, as the other enantiomer is discarded.

Method 2: Biocatalytic Asymmetric Synthesis

A state-of-the-art approach utilizes enzymes to achieve near-perfect stereocontrol. Process development for Niraparib has successfully implemented a transaminase-mediated dynamic kinetic resolution.[10][11][12]

Causality and Experimental Choices:

  • Enzyme Specificity: Transaminase enzymes are highly stereoselective. A specific transaminase, such as ATA-302, can selectively convert one enantiomer of a prochiral or racemic substrate into the desired chiral amine.[12]

  • Dynamic Kinetic Resolution (DKR): The power of this method lies in the "dynamic" aspect. The starting material, a racemic aldehyde surrogate, is in equilibrium. As the enzyme consumes the desired (R)-enantiomer to produce the (S)-amine, the equilibrium of the starting material shifts to replenish the consumed enantiomer (Le Châtelier's principle). This allows for a theoretical yield approaching 100%, a massive improvement over classical resolution. The resulting amine spontaneously cyclizes to form the enantiopure lactam, which is then reduced as described previously.[12]

cluster_DKR Dynamic Kinetic Resolution (DKR) Workflow racemate Racemic Aldehyde (R/S Equilibrium) enzyme Transaminase Enzyme (e.g., ATA-302) racemate->enzyme Selectively consumes (R)-enantiomer amine (S)-Amine (Enantiopure) enzyme->amine cyclize Spontaneous Cyclization amine->cyclize lactam (S)-Lactam (>99% ee) cyclize->lactam

Biocatalytic approach to enantiopurity.

The Final Transformation: Coupling to the Indazole Core

With the enantiomerically pure, Boc-protected (S)-3-(4-bromophenyl)piperidine in hand, the final key step is to couple it with the indazole portion of Niraparib. This is typically achieved via a copper-catalyzed N-arylation reaction (an Ullmann-type coupling).[1][10]

Causality and Experimental Choices:

  • Regioselectivity: The indazole ring has two nitrogen atoms (N1 and N2) available for arylation. The desired product for Niraparib is the N2-arylated isomer. Copper catalysis, often in the presence of a ligand like 8-hydroxyquinoline, has been shown to provide excellent regioselectivity for the N2 position, which is a critical process control parameter.[1][10]

  • Final Deprotection: The coupling reaction yields the penultimate intermediate. The final step is the removal of the Boc protecting group under acidic conditions (e.g., p-Toluenesulfonic acid or HCl) to unmask the secondary amine of the piperidine ring, yielding Niraparib.[5]

Analytical Quality Control of the Intermediate

To ensure the reliability of the API synthesis, the 3-(4-Bromophenyl)piperidine intermediate must meet stringent quality specifications. A suite of analytical methods is employed for its characterization and release.[13]

Parameter Analytical Technique Purpose
Identity ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the molecular structure and connectivity of atoms.
Mass Spectrometry (MS)Verifies the molecular weight of the compound.
Purity Assay High-Performance Liquid Chromatography (HPLC) with UV DetectionQuantifies the percentage of the desired compound and detects any process-related impurities.[14]
Enantiomeric Purity Chiral HPLCSeparates and quantifies the (S) and (R) enantiomers to determine the enantiomeric excess (ee%).
Residual Solvents Gas Chromatography (GC) with HeadspaceEnsures that levels of solvents used during synthesis are below safety thresholds defined by ICH guidelines.

Conclusion

The journey to produce (S)-3-(4-Bromophenyl)piperidine for Niraparib synthesis is a compelling case study in modern pharmaceutical process development. It showcases the evolution from classical, linear syntheses reliant on energetic reagents and inefficient resolutions to sophisticated, convergent strategies employing powerful catalytic tools. The adoption of biocatalysis, specifically transaminase-mediated dynamic kinetic resolutions, marks a significant leap forward, offering superior efficiency, stereocontrol, and sustainability.[12][15] The robust and scalable synthesis of this high-purity chiral intermediate is not merely an academic exercise; it is a critical enabler for the consistent and safe production of Niraparib, a vital medicine for cancer patients worldwide.

References

  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Eureka.
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib. Google Patents.
  • CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents.
  • Niraparib; MK 4827. New Drug Approvals. Available at: [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Academia.edu. Available at: [Link]

  • (S)-3-(4-Bromophenyl)piperidine Manufacturer and Supplier. Qingmu Pharmaceutical. Available at: [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications. Available at: [Link]

  • WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ... Google Patents.
  • Production of Niraparib using Imine Reductases. Research Explorer. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • 3-(4-Bromophenyl)piperidine-2,6-dione. Appretech Scientific Limited. Available at: [Link]

  • CAS 769944-72-1 3-(4-BroMophenyl)piperidine. Preclinical Research CRO. Available at: [Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • Synthesis of niraparib (XXXII). ResearchGate. Available at: [Link]

  • 3-(4-Bromophenyl)piperidine. PubChem - NIH. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. Available at: [Link]

  • Synthesis of Niraparib, a cancer drug candidate. University of Oxford. Available at: [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]

  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. eurl-pesticides.eu. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available at: [Link]

  • Quality control and analytical techniques for biopharmaceuticals. PubMed. Available at: [Link]

  • Analytical Methods in Quality Control of Scientific Publications. Semantic Scholar. Available at: [Link]

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Foundational

understanding the stereochemistry of 3-(4-Bromophenyl)piperidine

Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 12,000 clinically trial-ready compounds. Specifically, 3-(4-bromophenyl)piperidine represents a critical chiral int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 12,000 clinically trial-ready compounds. Specifically, 3-(4-bromophenyl)piperidine represents a critical chiral intermediate. Its C3-stereocenter dictates the binding affinity of downstream pharmaceutical targets (e.g., dopamine stabilizers like Preclamol/3-PPP or PARP inhibitors like Niraparib), while the para-bromide serves as a versatile orthogonal handle for cross-coupling reactions.

This guide provides a rigorous analysis of the stereochemical behavior, synthetic accessibility, and analytical validation of this molecule, moving beyond basic textbook definitions to industrial application.

Stereochemical & Conformational Analysis[1][2][3]

The Chiral Center

3-(4-Bromophenyl)piperidine possesses a single chiral center at the C3 position, resulting in two enantiomers:

  • (3R)-3-(4-Bromophenyl)piperidine [1]

  • (3S)-3-(4-Bromophenyl)piperidine [1]

In drug development, the biological activity is often restricted to one enantiomer. For example, in the analog 3-PPP (Preclamol), the (S)-enantiomer acts as a dopamine autoreceptor agonist, while the (R)-enantiomer displays partial agonist/antagonist activity.

Conformational Dynamics (The "Chair" Flip)

Unlike flat aromatic rings, the piperidine ring exists in a dynamic equilibrium between chair conformers. The placement of the bulky 4-bromophenyl group is thermodynamically driven.

  • Equatorial Preference: The aryl substituent strongly favors the equatorial position to minimize 1,3-diaxial repulsive interactions with the axial hydrogens at C1 and C5.

  • Axial Conformer: Higher in energy (approx. 2.5–3.0 kcal/mol penalty).

However, functionalization at the Nitrogen (e.g., protonation or alkylation) can subtly shift this equilibrium or lock the conformation.

Conformation Axial Axial Conformer (High Energy) Steric Strain TS Twist-Boat Transition State Axial->TS Ring Flip Equatorial Equatorial Conformer (Thermodynamically Favored) Minimized 1,3-Diaxial Strain Equatorial->TS TS->Equatorial Relaxation

Figure 1: Conformational equilibrium of 3-substituted piperidines. The equatorial conformer is dominant in solution.

Synthetic Pathways: Accessing the Enantiomers

Researchers typically employ two strategies: Classical Resolution (cost-effective for bulk) or Asymmetric Catalysis (atom-economical for high-value libraries).

Pathway A: Classical Synthesis & Resolution

This route relies on the reduction of a pyridine precursor followed by chiral resolution.

Step 1: Synthesis of the Racemate

  • Precursor: 3-(4-Bromophenyl)pyridine or 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

  • Reduction: Hydrogenation using PtO₂ (Adams' catalyst) or Rh/C.

    • Critical Note: Standard Pd/C often causes debromination (hydrodehalogenation). PtO₂ in acetic acid is preferred to preserve the aryl bromide.

Step 2: Optical Resolution Racemic 3-arylpiperidines are basic and can be resolved using chiral acids.

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or Mandelic acid.

  • Mechanism: Formation of diastereomeric salts. The salt with the matched chirality crystallizes out of solution (typically ethanol/methanol mixtures), while the mismatched pair remains in the mother liquor.

Pathway B: Asymmetric Reductive Heck (Modern Approach)

Recent advances (e.g., Fletcher et al.) utilize Rhodium-catalyzed asymmetric arylation. This method builds the chirality during the C-C bond formation, avoiding wasteful resolution steps.

  • Catalyst: [Rh(cod)Cl]₂ with chiral ligands (e.g., (R)-BINAP or Segphos).

  • Substrates: 4-Bromophenylboronic acid + N-protected 2,3-dihydro-4-pyridone (or similar electrophiles).

  • Outcome: High enantiomeric excess (>95% ee) directly from the reaction.

Synthesis cluster_Classical Pathway A: Classical Resolution cluster_Modern Pathway B: Asymmetric Catalysis Start Starting Material: 3-(4-Bromophenyl)pyridine Red Reduction (PtO2/H2) Avoids Debromination Start->Red Racemate Racemic Mixture (±)-3-(4-Br-Ph)-Piperidine Red->Racemate Salt Salt Formation (+ Di-p-toluoyl-L-tartaric acid) Racemate->Salt Cryst Fractional Crystallization Salt->Cryst PureA Pure (S)-Enantiomer Cryst->PureA Boronic Aryl Boronic Acid + Dihydropyridine RhCat Rh-Catalyzed Asymmetric Heck Boronic->RhCat PureB Enantioenriched Product (>95% ee) RhCat->PureB

Figure 2: Comparison of Classical Resolution vs. Modern Asymmetric Catalysis workflows.

Analytical Validation & Protocols

Trustworthy data requires self-validating analytical methods.

Chiral HPLC Method Development

Separating the enantiomers of 3-arylpiperidines usually requires polysaccharide-based stationary phases.

ParameterCondition Set A (Normal Phase)Condition Set B (Reverse Phase)
Column Chiralpak AD-H or OD-H (Amylose/Cellulose)Chiralpak IG-3 or IA-3
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.1)Water (0.1% DEA) : Acetonitrile (60:40)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (Aryl absorption)UV @ 220/254 nm
Selectivity High (Baseline separation typical)Moderate (Good for LC-MS compatibility)

Note: The addition of diethylamine (DEA) is mandatory to suppress the ionization of the secondary amine, preventing peak tailing.

Absolute Configuration Determination

Do not rely solely on optical rotation signs (+/-), as they can invert depending on solvent and temperature.

  • X-Ray Crystallography (Gold Standard): Derivatize the piperidine nitrogen with a heavy-atom containing chiral auxiliary (e.g., (1S)-10-camphorsulfonyl chloride). The anomalous dispersion of the Bromine atom in the substrate aids significantly in solving the structure.

  • Circular Dichroism (CD): Compare the experimental CD spectrum with calculated TD-DFT spectra. 3-Arylpiperidines typically show distinct Cotton effects in the 220–260 nm region corresponding to the aromatic transitions.

Functionalization: The "Bromo" Handle

The 4-bromophenyl group is not just a structural feature; it is a reactive handle. Once the stereocenter at C3 is established, the bromine allows for orthogonal functionalization without racemizing the C3 center (provided the reaction conditions do not involve radical intermediates that could abstract the benzylic hydrogen).

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig Amination: Installing amines to create CNS-active pharmacophores.

Cautionary Protocol: When performing Pd-catalyzed couplings on the free amine, the piperidine nitrogen can coordinate to the Palladium, poisoning the catalyst. Recommendation: Protect the nitrogen (e.g., N-Boc or N-Cbz) prior to cross-coupling reactions.

References

  • Conformational Analysis of Fluorinated Piperidines. National Institutes of Health (NIH). Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Journal of the American Chemical Society (JACS). Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI Molecules. Available at: [Link][2]

  • Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]

  • Exploration of Piperidine 3D Fragment Chemical Space. Royal Society of Chemistry (RSC). Available at: [Link][2][3][4][5][6]

Sources

Exploratory

Commercial Availability &amp; Technical Profile: 3-(4-Bromophenyl)piperidine Hydrochloride

The following in-depth technical guide details the commercial and technical landscape of 3-(4-Bromophenyl)piperidine hydrochloride. Executive Technical Summary 3-(4-Bromophenyl)piperidine hydrochloride (CAS: 769944-79-8...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the commercial and technical landscape of 3-(4-Bromophenyl)piperidine hydrochloride.

Executive Technical Summary

3-(4-Bromophenyl)piperidine hydrochloride (CAS: 769944-79-8 for HCl salt; 769944-72-1 for free base) is a critical pharmacophore intermediate, most notably serving as the structural scaffold for the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib (Zejula).

Commercially, this compound exists in a Tier 2 availability status : it is not a commoditized bulk solvent but is widely available from specialized building block suppliers and Contract Manufacturing Organizations (CMOs).[1] For drug development professionals, the primary challenge is not mere availability, but stereochemical purity .[1] While racemic mixtures are readily sourced for early-stage structure-activity relationship (SAR) studies, the (S)-enantiomer is the requisite chiral intermediate for late-stage development.[1]

This guide analyzes the sourcing landscape, validates synthetic accessibility for in-house production, and establishes quality control protocols to ensure supply chain integrity.

Chemical Identity & Specifications

Accurate procurement relies on distinguishing between the free base, the hydrochloride salt, and specific enantiomers.[1]

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3-(4-Bromophenyl)piperidine hydrochloride
Common Synonyms 3-(4-Bromophenyl)piperidine HCl; Niraparib Intermediate 2
CAS (HCl Salt) 769944-79-8
CAS (Free Base) 769944-72-1
CAS ((S)-Enantiomer) 1190363-44-0 (often cited for the tosylate or HCl salt forms in patents)
Molecular Formula C₁₁H₁₅BrClN
Molecular Weight 276.60 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Key Impurity Des-bromo analog (3-phenylpiperidine); Regioisomers (2- or 4-substituted)

Commercial Landscape & Sourcing Strategy

The market is segmented into "Catalogue Suppliers" (mg to kg) and "Process CMOs" (multi-kg to ton).

Supplier Tier Analysis[1]
  • Tier A (Global Distributors): Companies like Sigma-Aldrich (Merck) , Combi-Blocks , and Enamine typically stock the racemic hydrochloride salt in gram-scale quantities (1g – 100g) with lead times of 2–5 days.[1]

  • Tier B (Specialized CMOs): Suppliers such as ChemScene , BLDpharm , and Prisun Pharmatech often hold larger stock or offer rapid "make-to-order" services for the (S)-enantiomer, crucial for Niraparib synthesis.[1]

  • Tier C (Bulk Manufacturers): For pilot-plant scale (>10 kg), sourcing shifts to Indian and Chinese CMOs (e.g., Avra Laboratories ) utilizing specific process patents to lower costs.

The "Buy vs. Make" Decision Matrix

For a drug discovery program, deciding whether to purchase or synthesize this intermediate is a function of scale and chirality requirements.[1]

SupplyChainLogic Start Requirement: 3-(4-Bromophenyl)piperidine HCl Chirality Is Enantiopurity Required? Start->Chirality Scale Scale Required? Chirality->Scale Yes ((S)-isomer) Racemic Purchase Racemic HCl Salt (Tier A Suppliers) Chirality->Racemic No (Racemic SAR) SmallScale Purchase (S)-Enantiomer (High Cost / mg) Scale->SmallScale < 100g LargeScale Evaluate In-House Synthesis or CMO Contract Scale->LargeScale > 1 kg ProcessRoute Select Process Route: Chiral Resolution vs. Asymmetric Synthesis LargeScale->ProcessRoute

Figure 1: Strategic decision matrix for sourcing 3-(4-Bromophenyl)piperidine HCl based on chirality and scale requirements.

Synthetic Accessibility (The "Make" Protocol)

When commercial stock is unavailable or cost-prohibitive for the chiral form, in-house synthesis is a viable option.[1] Two primary routes exist: the Classic Grignard Approach (academic) and the Late-Stage Bromination (industrial).[1]

Industrial Process Route (Late-Stage Bromination)

This route, favored in recent patent literature (e.g., WO2019165981), is superior for scalability because it avoids handling sensitive organometallics early in the synthesis and allows for efficient chiral resolution.[1]

Protocol Summary:

  • Acetylation: Protect 3-phenylpiperidine (commercially cheap) with acetic anhydride to form N-acetyl-3-phenylpiperidine.[1]

  • Regioselective Bromination: Treat with N-bromosuccinimide (NBS) in acetic acid.[1] The para-position is electronically activated, yielding N-acetyl-3-(4-bromophenyl)piperidine.[1]

  • Hydrolysis: Deprotect using 6N HCl under reflux to yield the target 3-(4-bromophenyl)piperidine hydrochloride.

  • Resolution (Optional): Use L-tartaric acid or similar chiral acids to crystallize the (S)-enantiomer.

Pathway Visualization[1]

SynthesisRoute Start 3-Phenylpiperidine Step1 N-Acetylation (Ac2O) Start->Step1 Inter1 N-Acetyl-3-phenylpiperidine Step1->Inter1 Step2 Bromination (NBS, AcOH, 65°C) Inter1->Step2 Inter2 N-Acetyl-3-(4-bromophenyl)piperidine Step2->Inter2 Step3 Hydrolysis (6N HCl, Reflux) Inter2->Step3 Final 3-(4-Bromophenyl)piperidine HCl Step3->Final

Figure 2: Industrial synthesis pathway via late-stage bromination, avoiding expensive starting materials.[1][2]

Quality Control & Validation Protocols

Trustworthiness in data generation requires rigorous QC of incoming materials.[1]

Critical Impurity Analysis

Commercial batches, particularly from lower-tier suppliers, often contain the des-bromo impurity (3-phenylpiperidine).[1] This is mechanistically problematic because it competes for the same binding sites but lacks the halogen handle for further coupling (e.g., Suzuki reactions).[1]

Validation Protocol:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).

    • Detection: UV at 254 nm.[1]

    • Criterion: The bromo-substituent significantly increases lipophilicity.[1] The target compound will elute later than the des-bromo impurity.[1]

  • 1H NMR Check:

    • Look for the characteristic AA'BB' para-substitution pattern in the aromatic region (approx.[1] 7.45 ppm and 7.15 ppm).[1]

    • A complex multiplet in the aromatic region suggests the presence of regioisomers (ortho/meta bromo) or unsubstituted phenyl rings.[1]

Applications in Drug Discovery

The 3-(4-bromophenyl)piperidine scaffold is a "privileged structure" in medicinal chemistry.[1]

  • PARP Inhibitors: It is the direct precursor to Niraparib .[1] The piperidine nitrogen is coupled to a carboxylate moiety, while the aryl bromide undergoes Suzuki coupling to attach the indazole core.[1]

  • Serotonin Modulators: 3-Arylpiperidines are bioisosteres for 3-arylpyrrolidines, commonly found in SSNRIs.[1] The piperidine ring offers different conformational constraints, potentially improving metabolic stability (t1/2) compared to smaller rings.[1]

  • Fragment-Based Design: The aryl bromide serves as a versatile handle for rapid library generation via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.[1]

References

  • World Intellectual Property Organization. (2019).[1] Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib. WO2019165981A1.[1] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] Piperidine-containing drugs and recently studied analogs.[1][3] PubMed.[1] Retrieved from [Link]

  • Prisun Pharmatech. (n.d.).[1] Product List: Niraparib Intermediates. Retrieved from [Link]

  • Common Organic Chemistry. (2013).[1] Synthesis of piperidine derivatives. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Safe Handling of 3-(4-Bromophenyl)piperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Section 1: Compound Profile and Strategic Importance 3-(4-Bromophenyl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Strategic Importance

3-(4-Bromophenyl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a bromophenyl group at the 3-position. As a hydrochloride salt, it exhibits increased solubility in aqueous media compared to its free base form, a critical property for many laboratory applications.

This molecule serves as a valuable building block, or scaffold, in medicinal chemistry and drug discovery. The piperidine moiety is a common feature in many approved drugs due to its favorable pharmacokinetic properties. The bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for screening against various biological targets. Understanding its safety profile is not merely a regulatory formality but a prerequisite for efficient and safe research and development. This guide provides a deep-dive into its material safety, moving beyond compliance to foster a culture of proactive laboratory safety.

Section 2: Hazard Identification and Proactive Risk Assessment

While comprehensive toxicological data for 3-(4-Bromophenyl)piperidine hydrochloride is not extensively published, a robust risk assessment can be formulated by examining its structural components and the known hazards of closely related analogues.[1] The primary hazards are associated with the piperidine core, known for its corrosive and toxic properties, and the halogenated aromatic system.[2][3]

Data aggregated from notifications to the European Chemicals Agency (ECHA) for the isomeric 4-(4-Bromophenyl)piperidine hydrochloride provides the most direct evidence for the likely hazard profile.[4] This data, corroborated by information on similar structures, suggests that the compound should be treated with significant caution.[5][6]

Table 1: Inferred GHS Hazard Classification

Hazard Class Pictogram Signal Word Hazard Statement
Skin Corrosion/Irritation GHS07 Warning H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation GHS07 Warning H319: Causes serious eye irritation.[4]
Acute Toxicity (Oral) GHS07 Warning H302: Harmful if swallowed.[5]

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[4] |

The causality behind these classifications is rooted in the compound's chemical nature. The piperidine nitrogen can act as a base and irritant, while the overall molecule's characteristics may interfere with biological pathways upon absorption. The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion.

Section 3: The Hierarchy of Controls: Engineering and Administrative Measures

Before relying on personal protective equipment, robust engineering and administrative controls must be implemented. This is the foundation of a safe laboratory environment.

  • Engineering Control - Chemical Fume Hood: All manipulations of solid 3-(4-Bromophenyl)piperidine hydrochloride, including weighing, and the handling of its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The hood contains aerosolized particles and vapors, preventing respiratory exposure.[1]

  • Administrative Control - Designated Area: The section of the lab bench within the fume hood where this compound is handled should be designated for this specific task. This prevents cross-contamination and ensures that all personnel are aware of the potential hazard in that specific location.

  • Administrative Control - Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users. This SOP should include the step-by-step protocols outlined in this guide, emergency procedures, and waste disposal instructions.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be used diligently. The selection of appropriate PPE is critical for preventing direct contact.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or pinholes before use. For prolonged work or when using organic solvents, consider double-gloving or using thicker, chemical-resistant gloves. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[1][7]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1] Standard safety glasses are insufficient as they do not protect against splashes or fine powders from all angles.

  • Body Protection: A clean, buttoned laboratory coat must be worn at all times. This protects the skin and personal clothing from contamination.[1]

  • Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be used by trained emergency response personnel.[1]

Section 5: Safe Handling, Storage, and Experimental Workflow

Adherence to a strict workflow minimizes risk during experimental procedures.

Experimental Workflow Protocol:

  • Preparation: Before retrieving the compound, ensure the fume hood is clean and uncluttered. Prepare all necessary equipment (spatulas, weigh paper, glassware, solvents).

  • Weighing: Carefully weigh the solid compound on weigh paper or in a tared container within the fume hood to minimize the generation of dust.

  • Dissolution: Add the solvent to the vessel containing the weighed compound slowly. If heating is required, use a controlled heating mantle and ensure the vessel is equipped with a condenser.

  • Reaction: Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment.

  • Post-Handling Decontamination: After use, decontaminate spatulas and any non-disposable equipment with an appropriate solvent. Wipe down the work surface within the fume hood.

  • Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh paper) in a designated hazardous waste container.[8]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[1][9] It should be stored away from strong oxidizing agents and acids, with which it may be incompatible.[10][11]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A Verify Fume Hood Certification B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Clean Workspace and Equipment in Hood B->C D Retrieve Compound from Storage C->D E Weigh Solid Compound (Minimize Dust) D->E F Perform Chemical Manipulation (e.g., Dissolution, Reaction) E->F G Decontaminate Equipment F->G H Wipe Down Work Surface G->H I Segregate and Dispose of Hazardous Waste H->I J Remove PPE Correctly & Wash Hands I->J

Caption: Workflow for the safe handling of 3-(4-Bromophenyl)piperidine HCl.

Section 6: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Personal Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][13] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][8]

Spill Response: For a small spill, trained personnel wearing appropriate PPE can manage the cleanup.

  • Evacuate non-essential personnel from the area.

  • Ensure ventilation is adequate (fume hood is operational).

  • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then soap and water.

G node_action node_action node_critical node_critical Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_FreshAir Move to Fresh Air Inhalation->Action_FreshAir Action_RinseSkin Remove Contaminated Clothing; Rinse Skin for 15+ min Skin->Action_RinseSkin Action_RinseEye Rinse Eyes for 15+ min; Remove Contacts Eye->Action_RinseEye Action_RinseMouth Rinse Mouth; Do NOT Induce Vomiting Ingestion->Action_RinseMouth Seek_Medical Seek Immediate Medical Attention Action_FreshAir->Seek_Medical Action_RinseSkin->Seek_Medical Action_RinseEye->Seek_Medical Action_RinseMouth->Seek_Medical

Caption: Decision tree for emergency response to personal exposure.

Section 7: Toxicological and Ecological Profile

Toxicology: The toxicological properties have not been fully investigated.[8] However, based on its structure and data from analogues, it is predicted to be harmful if swallowed.[5][8] The primary target organs are likely the skin, eyes, and respiratory system upon direct contact or inhalation, causing irritation.[4][10] Systemic effects following absorption cannot be ruled out, and repeated or prolonged exposure should be avoided.

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₁H₁₄BrN (free base) [14]
Molecular Weight 240.14 g/mol (free base) [14]
Molecular Weight 276.60 g/mol (hydrochloride) [4]
Boiling Point 310.9°C at 760 mmHg (free base, predicted) [1]

| Solubility | Soluble in water (hydrochloride salt). |[8] |

Ecology and Disposal: This compound should not be allowed to enter drains or waterways.[8] Due to its water solubility, the hydrochloride salt is likely to be mobile in the environment.[8] All waste containing this compound must be treated as hazardous chemical waste and disposed of through a licensed contractor, in accordance with local, regional, and national regulations.[8]

Section 8: References

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  • Cayman Chemical. (2025). Safety Data Sheet. Retrieved from

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  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from

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  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from

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  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from

  • ECHEMI. (n.d.). 4-Bromophenylhydrazine hydrochloride SDS, 622-88-8 Safety Data Sheets. Retrieved from

  • ChemicalBook. (2025). Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet. Retrieved from

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Exploratory

A Technical Guide to the Biological Activities of Substituted Bromophenylpiperidines: Mechanisms, and Therapeutic Potential

An In-depth Technical Guide Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in natural products and synthetic pharmaceuticals. The intr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in natural products and synthetic pharmaceuticals. The introduction of a substituted bromophenyl moiety onto this scaffold significantly modulates its physicochemical properties and biological activities. The bromine atom, through its size, lipophilicity, and ability to form halogen bonds, critically influences ligand-receptor interactions, metabolic stability, and tissue distribution. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted bromophenylpiperidines. We delve into their mechanisms of action across several key therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. By synthesizing data from structure-activity relationship (SAR) studies, this guide illuminates the chemical nuances that drive potency and selectivity. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with the foundational knowledge to explore and exploit the therapeutic potential of this promising class of compounds.

Introduction to Bromophenylpiperidines in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmacologically active molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a multitude of biological receptors and enzymes. When combined with a bromophenyl group, the resulting molecular architecture gains unique properties. Halogenation, particularly with bromine, is a well-established strategy in drug design to enhance binding affinity and modulate pharmacokinetic profiles. The electron-withdrawing nature and lipophilicity of bromine can profoundly alter a molecule's interaction with its biological target.

This guide explores the significant therapeutic potential of substituted bromophenylpiperidines by examining their four primary domains of biological activity:

  • Central Nervous System (CNS) Modulation: Primarily as high-affinity ligands for dopamine receptors and transporters.

  • Anticancer Activity: Through mechanisms including apoptosis induction and inhibition of cell proliferation.

  • Antimicrobial Effects: Demonstrating efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Properties: By modulating key inflammatory signaling pathways.

We will dissect the structure-activity relationships that govern these effects and provide standardized protocols for their evaluation, offering a robust framework for future research and development in this area.

Core Biological Activities and Mechanisms of Action

Central Nervous System Modulation: Targeting Dopaminergic Pathways

Substituted bromophenylpiperidines have been extensively investigated as potent and selective ligands for dopamine receptors and transporters, which are critical targets for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[1]

Mechanism of Action: The primary mechanism involves high-affinity binding to dopamine D2-like receptors (D2, D3, D4) or the dopamine transporter (DAT).[2][3] The N-phenylpiperazine moiety often serves to occupy the orthosteric binding site, while the bromophenyl portion can interact with a unique secondary binding site, a feature that can confer remarkable receptor subtype selectivity.[2] For instance, certain analogs achieve high D3 versus D2 selectivity, which is a desirable trait for developing therapeutics with fewer side effects.[2][4] Ligands that inhibit DAT increase the synaptic concentration of dopamine, a key strategy in managing Parkinson's disease. The bromine substitution often enhances binding potency at these sites compared to unsubstituted or chloro-substituted analogs.[5]

Structure-Activity Relationship (SAR):

  • Position of Bromine: The position of the bromine atom on the phenyl ring is critical for affinity and selectivity.

  • Piperidine Substitution: Modifications to the piperidine ring and the linker connecting it to the bromophenyl group can fine-tune binding to DAT versus the serotonin transporter (SERT), allowing for the development of highly selective DAT ligands.[5][6]

  • Bitopic Binding: The ability of these molecules to engage both an orthosteric and a secondary binding pocket on the D3 receptor is a key driver of their high affinity and selectivity.[2]

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine transporter using rat striatal membranes.

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of test compound dilutions (e.g., substituted bromophenylpiperidine), 50 µL of a known DAT radioligand (e.g., [³H]WIN 35,428) at a fixed concentration, and 400 µL of the membrane preparation.

  • Nonspecific Binding: To a set of control wells, add a high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by nonlinear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G presynaptic Presynaptic Neuron dat Dopamine Transporter (DAT) synapse Synaptic Cleft postsynaptic Postsynaptic Neuron d2r D2 Receptor vesicle Vesicle (Dopamine) vesicle->synapse Release dat->presynaptic compound Bromophenyl- piperidine compound->dat Blockade synapse->dat Reuptake synapse->d2r Binding G compound Bromophenyl- piperidine bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by bromophenylpiperidines.

Antimicrobial Activity

Halogenated piperidine derivatives have demonstrated notable antimicrobial properties. Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. [7][8] Mechanism of Action: While the exact mechanisms are still under investigation, it is hypothesized that these compounds interfere with bacterial cell wall integrity or other essential cellular processes. [9]The lipophilic nature of the bromophenyl group may facilitate the diffusion of the molecule across the bacterial membrane. For Gram-positive bacteria, which have a more accessible peptidoglycan layer, these compounds can diffuse into the cells and exert their destructive effects more easily. [9] Structure-Activity Relationship (SAR):

  • The antimicrobial activity is highly dependent on the substitution pattern. Certain di- and tri-substituted piperidino-halogenobenzene derivatives show significant growth inhibition against strains like Staphylococcus aureus and Escherichia coli, while others are inactive. [7]* In some series, increasing the lipophilicity and the bulkiness of substituents on the phenyl ring enhances antifungal and antibacterial activity. [10]* For some derivatives, substitution at the C-6 position of a pyridine ring with a piperidine moiety resulted in the highest potency against M. tuberculosis. [11]

Compound ClassOrganismMIC (µg/mL)Reference
Dipiperidino-dihalogenobenzenesS. aureus ATCC 2592332-512[7]
Dipiperidino-dihalogenobenzenesE. coli ATCC 1123032-512[7]
Dipiperidino-dihalogenobenzenesC. albicans32-512[7]
N-(2-bromo-phenyl)-2-hydroxy-benzamideGram-positive bacteria2500-5000[12]

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a serial two-fold dilution of the bromophenylpiperidine compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Effects

Derivatives of bromophenylpiperidines and related structures have shown significant anti-inflammatory activity in various in vitro and in vivo models. [13][14] Mechanism of Action: The anti-inflammatory effects are often mediated by the suppression of key pro-inflammatory pathways. For example, m-Chlorophenylpiperazine (a related structure) was shown to significantly decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in activated microglia and astrocytes. [15]This was achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 MAP kinase, two central regulators of the inflammatory response. [15]Some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also demonstrated superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential. [12]

This assay quantifies nitrite (a stable product of NO) in cell culture supernatants from LPS-stimulated macrophages.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the bromophenylpiperidine compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include unstimulated and vehicle controls. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of the compound.

G cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkappab NF-κB nucleus Nucleus nfkappab->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-1β) nucleus->genes Transcription compound Bromophenyl- piperidine compound->ikk Inhibits

Caption: Inhibition of the pro-inflammatory NF-κB signaling cascade.

Conclusion and Future Perspectives

Substituted bromophenylpiperidines represent a versatile and highly promising chemical class with a broad spectrum of biological activities. The strategic incorporation of a bromophenyl group onto the privileged piperidine scaffold provides a powerful tool for modulating pharmacological properties. The research synthesized in this guide demonstrates their significant potential as:

  • CNS Agents: Highly selective D3 receptor and DAT ligands offer new avenues for treating complex neurological disorders with improved side-effect profiles.

  • Anticancer Therapeutics: Their ability to induce apoptosis and inhibit key processes like tubulin polymerization and cell migration positions them as valuable lead compounds in oncology.

  • Antimicrobial and Anti-inflammatory Drugs: Their efficacy against pathogenic microbes and their capacity to suppress critical inflammatory pathways warrant further investigation for infectious and inflammatory diseases.

Future research should focus on optimizing lead compounds through further SAR studies to enhance potency and selectivity while minimizing off-target effects. Advanced in vivo studies are necessary to validate the therapeutic efficacy and safety profiles of the most promising candidates. The continued exploration of this chemical space is poised to yield novel therapeutics for some of the most challenging medical conditions.

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 3-(4-Bromophenyl)piperidine Hydrochloride

Executive Summary This guide details the protocol for utilizing 3-(4-Bromophenyl)piperidine hydrochloride (CAS: 769944-72-1 [Free Base Ref]) as an electrophile in Suzuki-Miyaura cross-coupling reactions.[1] This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 3-(4-Bromophenyl)piperidine hydrochloride (CAS: 769944-72-1 [Free Base Ref]) as an electrophile in Suzuki-Miyaura cross-coupling reactions.[1] This scaffold is a critical pharmacophore in drug discovery, notably serving as a key intermediate for PARP inhibitors (e.g., Niraparib).

Core Challenge: The presence of a secondary amine (piperidine) presents a risk of catalyst poisoning via competitive coordination to the Palladium (Pd) center. Furthermore, the hydrochloride salt form requires careful stoichiometric management of the base to ensure efficient in situ neutralization without stalling the catalytic cycle.

Solution: This protocol employs a bulky phosphine ligand system (Buchwald-type) and a biphasic solvent system to sterically shield the metal center from amine coordination while facilitating efficient transmetallation.[1]

Mechanistic Insight & Strategy

The "Amine Poisoning" Challenge

In standard Suzuki couplings, the catalytic cycle relies on the coordination of phosphine ligands to stabilize the Pd(0) species. Secondary amines are competent


-donors that can displace labile phosphine ligands, forming inactive Pd(Amine)n complexes.[1] This arrests the cycle at the oxidative addition stage.
The Hydrochloride Salt Factor

Using the HCl salt offers stability but introduces an acidic proton.

  • Standard Stoichiometry: 2.0 equiv. Base.

  • Required Stoichiometry:

    
     3.0 equiv. Base.
    
    • 1.0 equiv. to neutralize the piperidine

      
       HCl.
      
    • 2.0 equiv. to activate the boronic acid (formation of the boronate "ate" complex).

Catalytic Cycle Visualization

The following diagram illustrates the standard cycle and the critical "Amine Interference" pathway that this protocol aims to suppress.

SuzukiCycle Start Pd(II) Pre-catalyst Pd0 Active Pd(0)L Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Substrate) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)3 / Base Poison CATALYST POISONING Pd-Amine Complex (Inactive) OxAdd->Poison Free Amine Coordination BaseStep Base Activation (Neutralize HCl + Boronate) BaseStep->OxAdd HCl Neutralization RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competitive amine coordination pathway (Red Dashed Line) that must be mitigated via ligand steric bulk.[1]

Experimental Protocol

Materials & Reagents[1][2]
  • Electrophile: 3-(4-Bromophenyl)piperidine hydrochloride (1.0 equiv.)[1]

  • Nucleophile: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv.)

  • Catalyst: Pd(dppf)Cl

    
    
    
    
    
    CH
    
    
    Cl
    
    
    (3-5 mol%) OR Pd(OAc)
    
    
    + XPhos (2:4 mol%)[1]
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (3.0 – 4.0 equiv.)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • To a dry reaction vial equipped with a magnetic stir bar, add 3-(4-Bromophenyl)piperidine HCl (1.0 equiv) and the Aryl Boronic Acid (1.3 equiv).

  • Add the Base (K

    
    CO
    
    
    
    , 3.5 equiv). Note: The excess base is critical to handle the HCl salt.
  • Add the catalyst Pd(dppf)Cl

    
    
    
    
    
    CH
    
    
    Cl
    
    
    (0.05 equiv).
  • Seal the vial with a septum cap.

Step 2: Solvent Degassing & Addition [1]

  • In a separate flask, prepare the solvent mixture (1,4-Dioxane/Water, 4:1).

  • Sparge the solvent with Nitrogen or Argon for 15 minutes to remove dissolved Oxygen. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Transfer the degassed solvent to the reaction vial via syringe (Concentration: 0.1 M - 0.2 M relative to the bromide).

Step 3: Reaction & Monitoring

  • Purge the reaction headspace with inert gas for 2 minutes.

  • Heat the reaction block to 85°C . Stir vigorously (>800 RPM).

  • Monitor via LC-MS at 2 hours and 16 hours.

    • Target: Consumption of Bromide (M+H = 240/242 for free base).

    • Observation: Look for the product mass.[2] If starting material remains but boronic acid is consumed, add 0.5 equiv more boronic acid.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with EtOAc and Water.

  • Critical pH Adjustment: The product is a secondary amine. The aqueous layer pH should be adjusted to >10 using 1N NaOH to ensure the piperidine is in the organic-soluble free base form.

  • Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .

Optimization & Data Analysis

If the standard Pd(dppf)Cl


 protocol yields <50%, switch to a Buchwald-type system (XPhos or RuPhos) which is specifically designed to tolerate amines.
Catalyst System Comparison Table
Catalyst SystemLigand ClassTolerance to AminesRec. TempTypical Yield
Pd(dppf)Cl

Bidentate PhosphineModerate80-90°C60-80%
Pd(OAc)

+ XPhos
Dialkylbiaryl PhosphineHigh (Steric Bulk)80-100°C85-95%
Pd(PPh

)

Monodentate PhosphineLow (Easily displaced)80-100°C<40%
Pd

(dba)

+ P(t-Bu)

Electron-Rich PhosphineHighRT - 60°C70-90%
Optimization Workflow

OptimizationFlow Start Standard Run: Pd(dppf)Cl2, K2CO3, 85°C Check LC-MS Check (2 Hours) Start->Check Success Yield > 80% Proceed to Workup Check->Success Yes Fail Low Conversion / SM Remaining Check->Fail No Branch1 Boronic Acid Consumed? Fail->Branch1 Protodeboronation Issue: Protodeboronation Action: Switch to Anhydrous DMF/Cs2CO3 Branch1->Protodeboronation Yes (SM + Benzene) Poisoning Issue: Catalyst Poisoning Action: Switch to XPhos Pd G3 Branch1->Poisoning No (SM + Boronic Acid intact)

Figure 2: Decision tree for troubleshooting low yields, distinguishing between boronic acid instability and catalyst deactivation.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] (Context on ligand choice for amine-containing substrates). Link

  • Molander, G. A., & Canturk, B. (2009).[4] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link[1]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

Sources

Application

The Versatile Scaffold: Application of 3-(4-Bromophenyl)piperidine Hydrochloride in Modern Medicinal Chemistry

Introduction: The Privileged Piperidine and the Strategic Role of the 4-Bromophenyl Moiety The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine and the Strategic Role of the 4-Bromophenyl Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The introduction of a 4-bromophenyl group at the 3-position of the piperidine ring creates a particularly valuable building block: 3-(4-bromophenyl)piperidine. The bromide atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space and the generation of diverse compound libraries. This, combined with the inherent drug-like properties of the piperidine core, makes 3-(4-bromophenyl)piperidine hydrochloride a sought-after intermediate and scaffold in contemporary drug discovery.

This comprehensive guide delves into the multifaceted applications of 3-(4-bromophenyl)piperidine hydrochloride, with a primary focus on its pivotal role in the synthesis of the PARP inhibitor Niraparib. We will also explore its potential as a scaffold for the development of novel therapeutics targeting neurodegenerative diseases, such as Alzheimer's, by inhibiting acetylcholinesterase. Detailed synthetic protocols and in vitro assay methodologies are provided to empower researchers in their drug development endeavors.

I. Key Intermediate in the Synthesis of Niraparib, a Potent PARP Inhibitor

The most prominent application of (S)-3-(4-bromophenyl)piperidine is as a crucial building block in the synthesis of Niraparib, a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4]

The Strategic Importance in Niraparib's Structure

The 3-(4-bromophenyl)piperidine moiety in Niraparib serves two critical functions. Firstly, the piperidine ring acts as a key structural element that correctly orients the phenyl group for interaction with the PARP enzyme's active site. Secondly, the 4-bromophenyl group is the precursor to the aminophenyl group, which is essential for the subsequent coupling reaction to form the indazole core of Niraparib. The synthesis of Niraparib typically involves the coupling of an N-protected form of (S)-3-(4-aminophenyl)piperidine with a suitable indazole derivative.[1]

Synthetic Pathway Overview: From (S)-3-(4-Bromophenyl)piperidine to Niraparib

The synthesis of Niraparib from (S)-3-(4-bromophenyl)piperidine generally involves an initial protection of the piperidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, followed by a reduction of a precursor to form the aniline, and subsequent coupling and deprotection steps. A representative synthetic scheme is outlined below.

Niraparib Synthesis cluster_0 Preparation of Key Intermediate cluster_1 Synthesis of Niraparib Boc-protected (S)-tert-butyl 3-(4-bromophenyl) piperidine-1-carboxylate Amine_Intermediate (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate Boc-protected->Amine_Intermediate   Reduction/Amination Coupling_product N-Boc-Niraparib Amine_Intermediate->Coupling_product   Coupling Reaction Indazole_derivative Indazole-7-carboxamide derivative Indazole_derivative->Coupling_product Niraparib Niraparib Coupling_product->Niraparib   Boc Deprotection

Figure 1: General synthetic workflow for Niraparib.

Protocol 1: Synthesis of Niraparib from N-Boc-(S)-3-(4-aminophenyl)piperidine

This protocol outlines the coupling of the Boc-protected aminophenyl piperidine intermediate with an indazole derivative, followed by deprotection to yield Niraparib.

Materials:

  • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • 2-(chloromethyl)-1H-indazole-7-carboxamide (or a similar reactive indazole derivative)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Acetic acid (catalytic amount)

  • Hydrochloric acid (for deprotection)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1 equivalent) in methanol.

    • Add 2-(chloromethyl)-1H-indazole-7-carboxamide (1 equivalent) and sodium bicarbonate (1 equivalent) to the solution.

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. This yields the Boc-protected Niraparib intermediate.[1]

  • Boc Deprotection:

    • Suspend the Boc-protected Niraparib intermediate in ethyl acetate.

    • Add a solution of hydrochloric acid in ethyl acetate.

    • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

    • Collect the precipitated Niraparib hydrochloride salt by filtration, wash with ethyl acetate, and dry under vacuum.

Protocol 2: In Vitro PARP1/2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds against PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone H1

  • NAD⁺ (biotinylated)

  • Streptavidin-coated plates

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • Test compound (e.g., Niraparib) and vehicle control (e.g., DMSO)

  • Wash buffer (e.g., PBS with Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat a streptavidin plate with biotinylated histone H1 overnight at 4°C. Wash the plate with wash buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA (for PARP activation), and the PARP enzyme (PARP-1 or PARP-2).

  • Compound Addition: Add serial dilutions of the test compound or vehicle control to the wells of the coated plate.

  • Enzyme Reaction: Add the PARP reaction mixture to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a solution of streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color develops.

    • Add the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Niraparib exhibits potent inhibition of PARP1 and PARP2 with IC₅₀ values of 3.8 nM and 2.1 nM, respectively.[3]

II. A Versatile Scaffold for CNS Drug Discovery: Targeting Acetylcholinesterase in Alzheimer's Disease

The 3-arylpiperidine scaffold is a valuable starting point for the design of novel central nervous system (CNS) active agents. Derivatives of 3-(4-bromophenyl)piperidine have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Rationale for Targeting Acetylcholinesterase

In Alzheimer's disease, there is a decline in the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function. By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms. The 3-(4-bromophenyl)piperidine scaffold can be functionalized to interact with the active site of AChE.

Design and Synthesis of 3-(4-Bromophenyl)piperidine Derivatives as AChE Inhibitors

The 4-bromo position on the phenyl ring provides a convenient point for chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize binding to the AChE active site.

AChE_Inhibitor_Design cluster_0 Scaffold cluster_1 Diversification cluster_2 Screening Scaffold 3-(4-Bromophenyl)piperidine Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Scaffold->Cross_Coupling Library Library of Derivatives Cross_Coupling->Library AChE_Assay AChE Inhibition Assay (Ellman's Method) Library->AChE_Assay Hit_Compound Hit Compound AChE_Assay->Hit_Compound

Figure 2: Workflow for developing AChE inhibitors.

Protocol 3: Synthesis of a Small Library of 3-(4-Arylphenyl)piperidine Derivatives via Suzuki Coupling

This protocol provides a general method for synthesizing a small library of derivatives by reacting 3-(4-bromophenyl)piperidine with various boronic acids.

Materials:

  • 3-(4-Bromophenyl)piperidine hydrochloride

  • Various arylboronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., toluene/ethanol/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 3-(4-bromophenyl)piperidine hydrochloride (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (e.g., 0.05 equivalents), and base (2 equivalents).

  • Solvent Addition: Add the solvent mixture to the reaction vessel.

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for several minutes.

  • Reaction: Heat the reaction mixture to reflux and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(4-arylphenyl)piperidine derivative.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.

  • Assay in Microplate:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • Test compound solution (or buffer for control)

      • DTNB solution

      • AChE solution

    • Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value. While specific IC50 values for 3-(4-bromophenyl)piperidine derivatives are not extensively published in readily available literature, various other piperidine-containing compounds have shown potent AChE inhibition in the low micromolar to nanomolar range.[5][6][7]

III. The 3-(4-Bromophenyl)piperidine Scaffold in Combinatorial Chemistry and Drug Discovery

The true power of 3-(4-bromophenyl)piperidine hydrochloride in medicinal chemistry lies in its utility as a versatile scaffold for the construction of large and diverse compound libraries. Combinatorial chemistry, coupled with high-throughput screening, is a powerful strategy for identifying novel hit and lead compounds.[8][9]

Strategies for Library Synthesis

The 4-bromo substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: with boronic acids to introduce aryl and heteroaryl groups.

  • Sonogashira Coupling: with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: with amines to introduce substituted amino groups.

  • Cyanation: to introduce a nitrile group, which can be further elaborated.

These reactions can be performed in parallel synthesis formats, allowing for the rapid generation of hundreds or thousands of distinct compounds from a single scaffold.[10]

Workflow for Scaffold-Based Drug Discovery

Scaffold_Discovery Scaffold 3-(4-Bromophenyl)piperidine Scaffold Library_Synthesis Parallel Synthesis of Compound Library Scaffold->Library_Synthesis HTS High-Throughput Screening (e.g., Biochemical or Cell-based assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Figure 3: Scaffold-based drug discovery workflow.

Conclusion

3-(4-Bromophenyl)piperidine hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its pivotal role as a key intermediate in the synthesis of the blockbuster anti-cancer drug Niraparib underscores its significance. Furthermore, its utility as a scaffold for the development of novel CNS agents, such as acetylcholinesterase inhibitors for Alzheimer's disease, highlights its broad therapeutic potential. The synthetic tractability of the 4-bromo substituent allows for extensive chemical diversification, making it an ideal starting point for combinatorial library synthesis and hit-to-lead optimization programs. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to harness the full potential of this powerful chemical entity in their quest for new and improved medicines.

References

  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google P
  • Preparation method of (S)-3-(4-bromophenyl)
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC. (URL: [Link])

  • Niraparib; MK 4827 - New Drug Approvals. (URL: [Link])

  • A Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and other DNA Damage Response (DDR) - ClinicalTrials.gov. (URL: [Link])

  • Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives as Potential Anti-Alzheimer A - Pharmaceutical Sciences. (URL: [Link])

  • IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe² - ResearchGate. (URL: [Link])

  • Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms - NIH. (URL: [Link])

  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed. (URL: [Link])

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis. (URL: [Link])

  • (PDF) Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid‐β aggregation inhibition studies of substituted 4,4ʹ‐diimine/4,4ʹ‐diazobiphenyl derivatives - ResearchGate. (URL: [Link])

  • Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - NIH. (URL: [Link])

  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents - PubMed Central. (URL: [Link])

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate. (URL: [Link])

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (URL: [Link])

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - AACR Journals. (URL: [Link])

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. (URL: [Link])

  • 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - ResearchGate. (URL: [Link])

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - Frontiers. (URL: [Link])

  • Combinatorial Chemistry - Providence Women's College Calicut. (URL: [Link])

  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • Combinatorial Chemistry in Hit or Lead Identification - Series 15 - YouTube. (URL: [Link])

Sources

Method

Application Note: Scalable Synthesis of 3-(4-Bromophenyl)piperidine Hydrochloride

Executive Summary & Strategic Rationale 3-(4-Bromophenyl)piperidine hydrochloride is a critical scaffold in medicinal chemistry, most notably serving as the primary intermediate for the PARP inhibitor Niraparib (Zejula)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-(4-Bromophenyl)piperidine hydrochloride is a critical scaffold in medicinal chemistry, most notably serving as the primary intermediate for the PARP inhibitor Niraparib (Zejula). The synthesis of this molecule at scale presents a classic chemoselective challenge: reducing a pyridine ring to a piperidine while preserving a labile aryl-bromide bond.

Standard hydrogenation conditions (e.g., Pd/C, H₂) often lead to hydrodehalogenation (loss of bromine), resulting in the impurity 3-phenylpiperidine, which is difficult to separate. This guide outlines a robust, two-step protocol designed for multi-gram to kilogram scale-up, prioritizing chemoselectivity , atom economy , and process safety .

Key Process Attributes:
  • Route: Suzuki-Miyaura Coupling followed by Heterogeneous Catalytic Hydrogenation.

  • Critical Control Point (CCP): Catalyst selection in Step 2 to prevent debromination.

  • Yield Target: >85% overall.

  • Purity Target: >98% (HPLC), <0.1% debrominated impurity.

Retrosynthetic Analysis & Workflow

The most direct route relies on constructing the biaryl carbon framework via cross-coupling, followed by saturation of the heterocyclic ring.

Synthetic Pathway Diagram[1][2]

G SM1 3-Pyridylboronic Acid (Starting Material 1) Int1 Intermediate 1: 3-(4-Bromophenyl)pyridine SM1->Int1 Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, Reflux SM2 1-Bromo-4-iodobenzene (Starting Material 2) SM2->Int1 ProdFree Product (Free Base): 3-(4-Bromophenyl)piperidine Int1->ProdFree Selective Hydrogenation Rh/C or PtO2, H2 (50 psi) Acidic MeOH, RT Final Final Salt: 3-(4-Bromophenyl)piperidine HCl ProdFree->Final Salt Formation HCl in Dioxane/EtOAc

Figure 1: Strategic synthetic pathway for 3-(4-Bromophenyl)piperidine HCl.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-Bromophenyl)pyridine (Suzuki Coupling)

Objective: Selective coupling of the boronic acid to the iodo-position of the dihalo-arene, preserving the bromo-group for future functionalization.

Reaction Logic: The C-I bond is significantly weaker and more reactive towards oxidative addition by Pd(0) than the C-Br bond. Stoichiometric control ensures mono-coupling.

Materials:
ReagentEquiv.Role
1-Bromo-4-iodobenzene1.0Electrophile
3-Pyridylboronic acid1.1Nucleophile
Pd(PPh₃)₄0.03Catalyst
Na₂CO₃ (2M aq.)3.0Base
1,2-Dimethoxyethane (DME)-Solvent
Protocol:
  • Setup: Charge a 3-neck round-bottom flask (equipped with a condenser, N₂ inlet, and temperature probe) with 1-bromo-4-iodobenzene (1.0 eq) and 3-pyridylboronic acid (1.1 eq).

  • Solvent Addition: Add DME (10 vol) and stir to dissolve. Degas the solution by sparging with Nitrogen for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) and the degassed Na₂CO₃ solution (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 85°C) under N₂. Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

    • Endpoint: <1% remaining 1-bromo-4-iodobenzene.[1]

  • Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer with EtOAc (2x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes) to yield an off-white solid.

Step 2: Selective Hydrogenation to 3-(4-Bromophenyl)piperidine

Objective: Reduce the pyridine ring to piperidine without cleaving the Ar-Br bond.

Critical Mechanism: Palladium on Carbon (Pd/C) is NOT recommended here as it aggressively promotes hydrogenolysis of aryl halides. Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) in acidic media are the catalysts of choice for preserving halogens.

Materials:
ReagentEquiv.Role
3-(4-Bromophenyl)pyridine1.0Substrate
5% Rh/C (or PtO₂)5-10 wt%Catalyst
Conc. HCl1.1Activator/Salt Former
Methanol-Solvent
Hydrogen (H₂)-Reductant
Protocol:
  • Vessel Prep: Use a high-pressure hydrogenation vessel (e.g., Parr reactor).

  • Loading: Charge the vessel with 3-(4-bromophenyl)pyridine (1.0 eq) and Methanol (15 vol).

  • Acidification: Add Conc. HCl (1.1 eq). Rationale: Protonation of the pyridine nitrogen activates the ring toward reduction, allowing milder conditions.

  • Catalyst: Carefully add 5% Rh/C (10 wt% relative to substrate) under an inert atmosphere (N₂ purge). Safety: Dry Rh/C is pyrophoric; keep wet or under inert gas.

  • Hydrogenation: Seal reactor. Purge with N₂ (3x), then H₂ (3x). Pressurize to 50–60 psi (3.5–4 bar) . Stir vigorously at Room Temperature (20–25°C) .

  • Monitoring: Monitor reaction progress via HPLC every 2 hours.

    • Stop Criteria: Consumption of starting material >98%.[1] Do not over-run , as debromination risk increases with time after conversion.

  • Work-up: Vent H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst. Rinse cake with MeOH.

  • Isolation: Concentrate the filtrate to obtain the crude hydrochloride salt.

Step 3: Salt Formation & Purification[4]
  • Free Base Liberation (Optional for purity check): Dissolve crude salt in water, basify with 2M NaOH to pH >12, and extract with Dichloromethane (DCM). Dry and concentrate.

  • Final Salt Formation: Dissolve the free base in minimal Ethanol or EtOAc. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Crystallization: A white precipitate will form. Stir at 0°C for 1 hour. Filter and wash with cold ether.

  • Drying: Vacuum dry at 40°C to constant weight.

Process Safety & Hazard Analysis

Scale-up introduces thermal and pressure risks. The following logic diagram illustrates the safety decision matrix.

Safety Start Start Scale-Up H2_Check Hydrogenation Step: Is H2 Pressure > 50 psi? Start->H2_Check Exotherm Exotherm Control: Is Cooling Jacket Active? H2_Check->Exotherm Yes Cat_Handling Catalyst Handling: Is Catalyst Wet/Inerted? Exotherm->Cat_Handling Yes Stop HALT: Explosion Risk Exotherm->Stop No (Runaway Risk) Safe Proceed with Reaction Cat_Handling->Safe Yes Cat_Handling->Stop No (Pyrophoric Risk)

Figure 2: Safety Logic for High-Pressure Hydrogenation.

Key Hazards:
  • Hydrogen Gas: Extremely flammable. Ensure grounding of all equipment to prevent static discharge.

  • Catalyst (Rh/C): Pyrophoric when dry. Always handle as a water-wet paste or under Argon.

  • Alkyl Halides: 1-Bromo-4-iodobenzene is a potential skin sensitizer.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification ¹H-NMR (DMSO-d₆)Consistent with structure; integration matches
Purity HPLC (C18, ACN/H₂O)≥ 98.0% area
Impurity A HPLC≤ 0.5% (3-Phenylpiperidine - Debrominated)
Impurity B HPLC≤ 0.5% (Unreduced Pyridine)
Water Content Karl Fischer≤ 1.0%

Note on Chirality: This protocol produces racemic 3-(4-bromophenyl)piperidine. For the synthesis of Niraparib, the (S)-enantiomer is required.[2][3] This is typically achieved by:

  • Resolution: Classical resolution of this intermediate using L-Tartaric acid or N-Acetyl-L-leucine .

  • Asymmetric Synthesis: Using chiral ligands during the initial coupling or hydrogenation (e.g., Ir-chiral phosphine catalysts), though resolution is often more cost-effective at multigram scales.

References

  • Niraparib Synthesis Overview

    • Patent: "Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate." CN106432056A.[3][4]

    • Source:

  • Selective Hydrogenation of Pyridines

    • Article: "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines."[5] Nature Synthesis, 2025.

    • Source:

  • General Protocol for 3-Arylpiperidines

    • Review: "Synthesis of piperidines via the hydrogenation of pyridines."[5][6][7] ResearchGate.

    • Source:

  • Process Safety for Halogenated Aromatics

    • Guide: "Piperidine, 3-(4-bromophenyl)
    • Source:

  • Alternative Grignard Route (Avoids Pyridine Reduction)

    • Patent: "Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine."[2][3] WO2019165981A1.

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-(4-Bromophenyl)piperidine hydrochloride synthesis

This technical guide addresses the synthesis optimization of 3-(4-Bromophenyl)piperidine hydrochloride , a critical intermediate for PARP inhibitors like Niraparib.[1] The following content is structured as a Tier-3 Tech...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis optimization of 3-(4-Bromophenyl)piperidine hydrochloride , a critical intermediate for PARP inhibitors like Niraparib.[1]

The following content is structured as a Tier-3 Technical Support resource, prioritizing yield optimization, impurity control (specifically preventing debromination), and scalable reproducibility.

Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 3-(4-Bromophenyl)piperidine[1] · HCl (Racemic or Enantioenriched)

Module 1: Strategic Route Selection (Root Cause of Low Yield)

The Core Problem: The most common cause of low yield in this specific synthesis is hydrodebromination (loss of the bromine atom) during the reduction step. If you are attempting to reduce 3-(4-bromophenyl)pyridine using standard Pd/C hydrogenation, your yield is suffering because you are simultaneously stripping the bromine to form 3-phenylpiperidine.[1]

Recommendation: Switch from Route A (Pyridine Reduction) to Route B (Grignard/Ionic Reduction) .[1] This bypasses the catalytic hydrogenation environment entirely, preserving the aryl-bromide bond.

Route Comparison Matrix
FeatureRoute A: Pyridine Hydrogenation Route B: Grignard + Silane Reduction
Key Reagents 3-(4-bromophenyl)pyridine, H₂, Pd/C or PtO₂N-Boc-3-piperidone, 4-BromophenylMgBr, Et₃SiH
Primary Risk Debromination (High).[1] Requires expensive Rh/C or poisoned catalysts.Tertiary Alcohol Dehydration. (Manageable).
Yield Potential Low-Medium (40-60%) due to side products.[1]High (80-90%)
Scalability Difficult (pressure vessels, safety).[1]Excellent (Standard reactors).[1]
Verdict NOT RECOMMENDED for high yield.RECOMMENDED for yield & purity.[2]
Module 2: The "Debromination" Trap (Visualized)

If you must use hydrogenation (Route A), you are fighting a competitive reaction.[1] The diagram below illustrates why standard conditions fail and how to navigate the logic.

DebrominationLogic Start Start: 3-(4-Bromophenyl)pyridine Condition Reduction Condition? Start->Condition PdC Standard Pd/C + H2 Condition->PdC Standard RhC Rh/C or PtO2 + Acid Condition->RhC Alternative Cat. Silane Ionic Reduction (Et3SiH/TFA) Condition->Silane Non-H2 Method ResultBad Major Product: 3-Phenylpiperidine (Bromine Lost) PdC->ResultBad Fast C-Br insertion ResultGood Target: 3-(4-Bromophenyl)piperidine RhC->ResultGood Slower insertion (Requires Optimization) Silane->ResultGood Chemoselective

Figure 1: Decision tree for reduction methods. Standard Pd/C is the primary cause of yield loss due to debromination.

Module 3: Optimized Protocol (The Grignard/Silane Route)

This protocol maximizes yield by avoiding metal-catalyzed hydrogenolysis.[1][2]

Step 1: Grignard Addition
  • Reagents: N-Boc-3-piperidone, 4-Bromophenylmagnesium bromide (1.0 M in THF).[1]

  • Critical Control: Temperature must be maintained at -78°C to -40°C .

  • Protocol:

    • Dissolve N-Boc-3-piperidone in anhydrous THF. Cool to -78°C.[1]

    • Add Grignard reagent dropwise. Why? To prevent enolization of the ketone which kills yield.

    • Quench with saturated NH₄Cl.

    • Checkpoint: Isolate the Tertiary Alcohol intermediate. Do not proceed directly without verifying conversion.[3]

Step 2: Ionic Reduction (Deoxygenation)

Instead of dehydrating to an alkene and then hydrogenating (risk of Br loss), use Ionic Hydrogenation to go directly from alcohol/alkene to the piperidine.[1]

  • Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) or BF₃[1]·OEt₂.

  • Mechanism: TFA protonates the alcohol/alkene to form a carbocation; the silane delivers a hydride.

  • Protocol:

    • Dissolve the tertiary alcohol in DCM.

    • Add Et₃SiH (3.0 equiv).[1]

    • Add TFA (excess) dropwise at 0°C.

    • Stir at Room Temp for 4-12h.

    • Result: This simultaneously removes the Boc group and reduces the position, yielding the free amine or TFA salt.

Step 3: Hydrochloride Salt Formation
  • Objective: Isolate the stable HCl salt with high crystallinity.

  • Protocol:

    • Free base extraction: Treat reaction mix with NaOH (aq), extract into Ethyl Acetate (EtOAc).[1] Dry over Na₂SO₄.[3][4]

    • Solvent Swap: Swap solvent to Isopropanol (IPA) or Ethanol .[1]

    • Acidification: Add HCl (4M in Dioxane or concentrated aqueous HCl) dropwise at 0-5°C.

    • Crystallization: Allow to warm to RT. If no precipitate, add Methyl tert-butyl ether (MTBE) as an anti-solvent.[1]

    • Filter and wash with cold MTBE.

Module 4: Troubleshooting Guide
Issue: "I see a 10-15% impurity with Mass M-79 (Des-bromo)."
  • Cause: You likely used a metal catalyst (Pd, Pt) somewhere in the sequence, or your Grignard reagent contained phenylmagnesium bromide impurities.[1]

  • Fix: Switch to the Silane/TFA reduction method described in Module 3. It is chemically impossible to cleave the Ar-Br bond under these conditions.

Issue: "The Grignard reaction yield is low (<50%)."
  • Cause: Enolization of the piperidone. The Grignard acts as a base instead of a nucleophile.

  • Fix:

    • Add Cerium(III) Chloride (CeCl₃) to the reaction (Luche-type conditions). This increases the nucleophilicity of the Grignard and suppresses basicity.

    • Ensure the piperidone is dry (water kills Grignard).

Issue: "The HCl salt is an oil, not a solid."
  • Cause: Residual solvents or excess acid.

  • Fix:

    • Evaporate to dryness.

    • Redissolve in a minimum amount of hot Isopropanol .

    • Cool slowly.

    • Add Diethyl Ether or MTBE dropwise until cloudy.

    • Scratch the flask wall to induce nucleation.

FAQ: Frequently Asked Questions

Q: Can I use NaBH4 to reduce the intermediate? A: No. NaBH4 is not strong enough to reduce the tertiary alcohol or the alkene efficiently in this steric environment without specific activation. Ionic hydrogenation (Silane) is superior here.[1]

Q: I need the (S)-enantiomer for Niraparib. How do I get it? A: The synthesis described above yields the racemate . To get the (S)-enantiomer:

  • Synthesize the racemate.

  • Perform Chiral Resolution using L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

  • Crystallize the diastereomeric salt from Ethanol/Water.

  • Free base and convert to HCl salt.

Q: Why not start with 3-(4-bromophenyl)pyridine and reduce it? A: While commercially available, the pyridine ring is aromatic and stable.[1] Reducing it requires high energy (H2 pressure/Catalyst).[1] The energy required to break the pyridine aromaticity is sufficient to break the Carbon-Bromine bond (Bond Dissociation Energy ~80 kcal/mol). You will almost always get mixtures.

References
  • Patent: Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. (CN107162985A).[1] Describes the Grignard/Silane route to avoid debromination. Link

  • Journal: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. White Rose Research Online.[5] Discusses the challenges of pyridine reduction and alternative enzymatic routes. Link

  • Patent: Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib. (WO2019165981).[1] Details the use of silanes (Et3SiH) for reduction of the hydroxy intermediate. Link[1]

  • Technical Note: Preventing debromination during reactions. BenchChem Troubleshooting Guide.[4] Explains the mechanism of Pd-catalyzed hydrodehalogenation. Link[1]

Sources

Optimization

optimizing catalyst loading for arylpiperidine synthesis

Welcome to the Advanced Catalysis Support Center Subject: Optimization of Catalyst Loading for Arylpiperidine Synthesis (Buchwald-Hartwig Amination) Ticket ID: BH-OPT-2024 Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center Subject: Optimization of Catalyst Loading for Arylpiperidine Synthesis (Buchwald-Hartwig Amination) Ticket ID: BH-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Arylpiperidines are ubiquitous pharmacophores in GPCR ligands (e.g., opioids, antipsychotics). While standard screening often yields hits at high catalyst loadings (5–10 mol%), such levels are unsustainable for scale-up due to cost and heavy metal scavenging requirements.

This guide provides a systematic, mechanistic approach to reducing palladium loading (<0.5 mol%) without compromising yield. We move beyond "screen and hope" to Reaction Progress Kinetic Analysis (RPKA) and rational precatalyst selection.

Module 1: The Diagnostic Framework (The "Why")

Before attempting to lower loading, you must diagnose why the reaction stops or slows. Is the catalyst dying (deactivation), or is the product stopping it (inhibition)?

The "Same Excess" Protocol (Blackmond Analysis)

Do not rely on standard yield-at-endpoint data. You must perform a "Same Excess" experiment to determine if catalyst stability is the bottleneck.

The Experiment: Run two parallel reactions with different absolute concentrations but the same excess ([Amine]₀ - [ArX]₀).

  • Standard Run: [ArX]₀ = 0.1 M, [Amine]₀ = 0.12 M (Excess = 0.02 M).

  • Dilute/Shifted Run: Start the reaction at the concentrations the Standard Run would have at 50% conversion (e.g., [ArX]₀ = 0.05 M, [Amine]₀ = 0.07 M).

Interpretation:

  • Scenario A (Curves Overlay): The catalyst is robust. The rate depends only on substrate concentration. Action: You can safely lower catalyst loading immediately.

  • Scenario B (Curves Diverge): The "Shifted" run is faster than the Standard run at the same conversion point. Diagnosis: The catalyst is dying over time (temporal deactivation) or product inhibition is occurring.[1] Action: Switch ligand class or precatalyst before lowering loading.

Module 2: Mechanistic Visualization

Understanding the failure points in the catalytic cycle is essential for troubleshooting.

BuchwaldMechanism Pd_Pre Pd(II) Precatalyst (G3/G4 Palladacycle) Pd0 Active L-Pd(0) Pd_Pre->Pd0 Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Piperidine Coordination) OxAdd->AmineBind + Piperidine Dimer Inactive Pd-Dimer (Bridged by I- or Br-) OxAdd->Dimer High [X-] Deprot Deprotonation (Pd-Amido Formation) AmineBind->Deprot + Base Dehal Dehalogenation (Beta-Hydride Elim) AmineBind->Dehal Slow Red. Elim. RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Turnover

Figure 1: The Catalytic Cycle & Failure Points. Note the off-cycle traps: Halide bridging (Dimerization) and Dehalogenation (Beta-hydride elimination).

Module 3: Optimization & Troubleshooting (Q&A)

Q1: I am using Pd(OAc)₂ and XPhos, but the reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing induction period failure or incomplete activation .

  • The Science: Pd(OAc)₂ requires reduction to Pd(0) to enter the cycle. Piperidines (secondary amines) can reduce Pd(II), but this process is uncontrolled and often leads to the formation of inactive "Pd-black" aggregates before the ligand can bind effectively.

  • The Fix: Switch to a G3 or G4 Palladacycle Precatalyst (e.g., RuPhos-Pd-G4).

    • Why: These precatalysts contain the Pd and ligand in a 1:1 ratio and activate via deprotonation, not reduction. This ensures 100% of your palladium enters the cycle as the active species, allowing you to instantly drop loading from 5 mol% to <1 mol%.

Q2: My arylpiperidine product is forming, but I see significant amounts of dehalogenated arene (Ar-H).

Diagnosis: Beta-hydride elimination is competing with reductive elimination.

  • The Science: Piperidines possess

    
    -hydrogens. If the reductive elimination step is slow (due to steric crowding or poor electronics), the Pd-center will undergo 
    
    
    
    elimination, releasing the reduced arene and an imine byproduct.
  • The Fix:

    • Switch Ligand: Use RuPhos or BrettPhos . These bulky, electron-rich ligands accelerate reductive elimination, outcompeting the side reaction.

    • Lower Temperature:

      
       elimination typically has a higher activation energy than C-N coupling. Dropping T by 10-20°C may favor the coupling.
      
Q3: I am coupling an Aryl Iodide. Why is the reaction slower than the Aryl Bromide analogue?

Diagnosis: Iodide Inhibition .

  • The Science: After oxidative addition, the iodide ion (

    
    ) is released. Unlike bromide or chloride, iodide binds strongly to Pd(0) and can bridge two palladium centers to form inactive dimers 
    
    
    
    . This effectively removes active catalyst from the cycle (see Figure 1, "Inactive Pd-Dimer").
  • The Fix:

    • Switch to the Aryl Bromide or Aryl Chloride .

    • If you must use the iodide, use a ligand with extreme steric bulk (e.g., tBuBrettPhos ) to physically prevent dimerization, or add a silver salt (AgOTf) to scavenge the iodide (though this is expensive for scale-up).

Module 4: Catalyst Selection Matrix

Use this table to select the optimal system for lowering loading based on your specific substrate class.

Substrate ClassRecommended LigandPrecatalyst GenerationTarget LoadingKey Mechanistic Insight
Standard Aryl Halides RuPhos G3 / G40.05 - 0.5 mol%Universal specific for secondary amines; prevents

-H elim.
Sterically Hindered (Ortho-subst.) BrettPhos G3 / G40.5 - 1.0 mol%Large bite angle creates space for bulky coupling partners.
Aryl Chlorides (Deactivated) AdBrettPhos G3 / G41.0 - 2.0 mol%Highly electron-rich adamantyl group facilitates oxidative addition of unreactive C-Cl bonds.
Base-Sensitive Heterocycles RuPhos G30.5 - 1.0 mol%Use NaOTMS (Sodium silanolate) instead of NaOtBu to prevent heterocycle degradation [1].

Module 5: The Optimization Protocol (Step-by-Step)

To systematically reduce loading from 5 mol% to 0.1 mol%:

  • Establish Baseline: Run standard condition (e.g., RuPhos-Pd-G4, NaOtBu, THF) at 1 mol%. Measure conversion at 1 hour.

  • The "Drop-and-Watch" (Kinetic Profiling):

    • Run at 0.5 mol%, 0.25 mol%, and 0.1 mol%.

    • Critical: Do not just check yield at 12 hours. Check conversion at 30 mins and 60 mins.

    • If initial rate (

      
      ) scales linearly with [Pd], you are catalyst limited . You can likely push loading down further by increasing Temperature (T).
      
    • If rate drops non-linearly (e.g., 10x drop in rate for 2x drop in Pd), you have poisoning/deactivation . Stop lowering loading and fix the purity of your amine (distill piperidine to remove oxidized impurities).

  • Variable Covariance (DOE):

    • Lowering catalyst loading often requires increasing Concentration ([C]) or Temperature (T) to maintain rate.

    • Rule of Thumb: For every 50% reduction in Catalyst, increase [C] by 25% or T by 10°C (up to solvent boiling point).

OptimizationFlow Start Start: 1 mol% Loading Yield > 90%? Reduce Reduce to 0.25 mol% Start->Reduce Yes Check Kinetic Check: Is Rate Linear w/ [Pd]? Reduce->Check Linear Yes (Linear) System is Robust Check->Linear Yes NonLinear No (Rate Crashes) Catalyst Death Check->NonLinear No Optimize Increase Conc/Temp Reduce Pd further Linear->Optimize Fix Purify Reagents Change Ligand NonLinear->Fix

Figure 2: Decision Tree for Loading Reduction.

References

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides. Source: National Institutes of Health (PMC) / JACS URL:[Link]

  • Reaction Progress Kinetic Analysis (RPKA): A Powerful Methodology. Source: Donna G. Blackmond / Angewandte Chemie URL:[2][Link][2]

  • Buchwald-Hartwig Amination Reagent Guide. Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Bromophenylpiperidine Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Positional Isomerism in Phenylpiperidine Scaffolds The phenylpiperidine motif is a cornerstone in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Positional Isomerism in Phenylpiperidine Scaffolds

The phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents that act on the central nervous system (CNS).[1][2][3] The pharmacological profile of these compounds can be exquisitely sensitive to the substitution pattern on the phenyl ring. Halogenation, in particular, is a common strategy to modulate properties such as metabolic stability, receptor binding affinity, and selectivity. This guide provides a comparative analysis of the biological activities of the ortho-, meta-, and para-brominated isomers of phenylpiperidine (2-, 3-, and 4-bromophenylpiperidine), offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While direct comparative studies on these specific simple isomers are limited, we can extrapolate valuable insights from related, more complex structures and general SAR principles.

Structure-Activity Relationship: The Critical Role of Bromine Positioning

The position of the bromine atom on the phenyl ring dramatically influences the molecule's interaction with its biological targets. This is due to a combination of steric and electronic effects that alter the molecule's conformation and its ability to fit into the binding pockets of receptors and transporters.

A key study on dl-threo-methylphenidate derivatives, which also contain a piperidine ring, provides a valuable framework for understanding the impact of bromine's position on monoamine transporter affinity.[4] This study revealed the following rank order of affinity for the dopamine transporter (DAT):

  • Para-bromo substitution: Retained or increased affinity for DAT.

  • Meta-bromo substitution: Increased affinity for DAT.

  • Ortho-bromo substitution: Considerably decreased affinity for DAT.

This suggests that for DAT, steric hindrance from the ortho-bromo group is detrimental to binding, while the electronic properties of bromine in the meta and para positions are favorable. This principle is a critical consideration in the design of CNS-active agents targeting monoamine transporters.

Comparative Biological Activities

  • Dopamine Transporter (DAT) [5][6][7]

  • Serotonin Transporter (SERT) [8][9][10][11]

  • Opioid Receptors [1][2][12][13][14][15]

  • P2Y14 Receptor [16][17][18][19][20][21]

The following sections will explore the likely impact of the bromine position on the activity at these targets, based on available data and established SAR principles.

Dopamine and Serotonin Transporter Interactions

As suggested by the study on methylphenidate analogues, the position of the bromine atom is expected to significantly impact the affinity of bromophenylpiperidines for DAT and likely for SERT as well.

  • 4-Bromophenylpiperidine (para-isomer): The favorable electronic properties of the para-bromo group suggest that this isomer would likely retain or have enhanced affinity for DAT compared to the unsubstituted phenylpiperidine. This makes it a promising scaffold for the development of dopamine reuptake inhibitors. Indeed, 4-substituted phenylpiperidine derivatives are common in the design of DAT ligands.[5]

  • 3-Bromophenylpiperidine (meta-isomer): Similar to the para-isomer, the meta-position is also electronically favorable for DAT binding, as shown in the methylphenidate study.[4] Furthermore, studies on other 3-substituted phenylpiperidine derivatives have demonstrated high affinity for the serotonin transporter (SERT).[8][10] This suggests that the 3-bromo isomer could be a valuable starting point for developing ligands with affinity for both DAT and SERT, or for selective SERT inhibitors. The use of (S)-3-(4-bromophenyl)piperidine as an intermediate in the synthesis of the PARP inhibitor Niraparib underscores its utility in constructing complex bioactive molecules.[22]

  • 2-Bromophenylpiperidine (ortho-isomer): The significant steric hindrance introduced by the ortho-bromo group is predicted to be detrimental to binding at both DAT and SERT. This steric clash would likely disrupt the optimal conformation required for insertion into the transporter's binding pocket.

Table 1: Predicted Relative Affinities of Bromophenylpiperidine Isomers for the Dopamine Transporter (DAT) based on Methylphenidate Analog Data[4]

IsomerPredicted Relative DAT AffinityRationale
4-Bromophenylpiperidine HighFavorable electronic properties at the para position.
3-Bromophenylpiperidine HighFavorable electronic properties at the meta position.
2-Bromophenylpiperidine LowSignificant steric hindrance from the ortho-substituent.
Opioid Receptor Activity

Phenylpiperidines are a well-known class of opioid analgesics, with fentanyl and its analogues being prominent examples.[1][2][12] The substitution pattern on the phenyl ring is crucial for their activity at mu, delta, and kappa opioid receptors. While specific data for the simple bromophenylpiperidine isomers is limited, the 4-phenylpiperidine scaffold is a common feature in many potent opioid receptor ligands.[12][13][23] It is plausible that all three isomers could exhibit some affinity for opioid receptors, with the specific substitution pattern influencing their potency and selectivity.

P2Y14 Receptor Antagonism

Recent research has identified 4-bromophenylpiperidine as a key intermediate in the synthesis of potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory responses.[16][17][19][21] The 4-bromophenyl moiety often serves as a crucial pharmacophoric element in these antagonists, suggesting that the 4-isomer itself may possess some affinity for this receptor or is an ideal building block for constructing high-affinity ligands. The biological activity of the 2- and 3-isomers at the P2Y14 receptor is currently not well-documented.

Experimental Protocols

To empirically determine and compare the biological activities of the 2-, 3-, and 4-bromophenylpiperidine isomers, the following experimental workflows are recommended.

Radioligand Binding Assays

This is a fundamental technique to determine the binding affinity of a compound for a specific receptor or transporter.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing the target receptor incubate Incubate membranes with radioligand and varying concentrations of test compound prep_mem->incubate prep_ligand Prepare radioligand (e.g., [3H]WIN 35,428 for DAT) prep_ligand->incubate prep_test Prepare serial dilutions of test compounds prep_test->incubate filter Separate bound from free radioligand via rapid filtration incubate->filter count Quantify bound radioactivity using liquid scintillation counting filter->count analyze Generate competition curves and calculate Ki values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., HEK293 cells transfected with human DAT) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT, or [³H]DAMGO for mu-opioid receptors), and varying concentrations of the test compounds (2-, 3-, or 4-bromophenylpiperidine). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Neurotransmitter Uptake Inhibition

To assess the functional activity of the isomers on monoamine transporters, neurotransmitter uptake inhibition assays are crucial.

Workflow for Neurotransmitter Uptake Assay

G cluster_cell_prep Cell Preparation cluster_preincubation Pre-incubation cluster_uptake Uptake cluster_termination Termination & Lysis cluster_counting Quantification cell_culture Culture cells expressing the target transporter plating Plate cells in a 96-well plate cell_culture->plating preincubate Pre-incubate cells with varying concentrations of test compounds plating->preincubate add_radiolabel Add radiolabeled neurotransmitter (e.g., [3H]dopamine) preincubate->add_radiolabel incubate_uptake Incubate for a short period to allow uptake add_radiolabel->incubate_uptake terminate Terminate uptake by rapid washing with ice-cold buffer incubate_uptake->terminate lyse Lyse cells to release internalized neurotransmitter terminate->lyse count Quantify radioactivity in the lysate using scintillation counting lyse->count analyze Calculate IC50 values for uptake inhibition count->analyze

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Grow cells stably expressing the transporter of interest (e.g., HEK-293-hDAT cells) in appropriate culture medium.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compounds (2-, 3-, or 4-bromophenylpiperidine) for a defined period.

  • Uptake Initiation: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Incubation: Incubate for a short, defined time at a specific temperature to allow for neurotransmitter uptake.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells multiple times with ice-cold buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀).

Conclusion and Future Directions

The positional isomerism of the bromine atom on the phenyl ring of phenylpiperidine has a profound impact on its biological activity. Based on structure-activity relationships derived from related compounds, it is predicted that the 4- and 3-bromophenylpiperidine isomers are likely to exhibit higher affinity for monoamine transporters, particularly the dopamine transporter, compared to the 2-bromo isomer, which is expected to be sterically hindered. The 4-bromo isomer also shows promise as a scaffold for P2Y14R antagonists.

To fully elucidate the pharmacological profiles of these isomers, direct comparative studies employing a battery of in vitro binding and functional assays are essential. Such studies would provide valuable quantitative data to guide the design of novel CNS-active agents with improved potency and selectivity. Furthermore, in vivo studies would be necessary to evaluate their pharmacokinetic properties, efficacy, and potential therapeutic applications.

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Comparative

A Senior Application Scientist's Guide to Comparative Bioisosteric Replacements for the Bromophenylpiperidine Scaffold

Introduction: The Ubiquitous Bromophenylpiperidine and the Quest for Optimization The bromophenylpiperidine motif is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a multitude of clinically sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Bromophenylpiperidine and the Quest for Optimization

The bromophenylpiperidine motif is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a multitude of clinically significant agents, particularly those targeting the central nervous system (CNS).[1] Its prevalence stems from a favorable combination of structural rigidity, synthetic tractability, and the ability to present a key hydrophobic phenyl group for target engagement, while the piperidine nitrogen offers a handle for modulating basicity and solubility.[2][3] The bromine substituent often serves as a vector for further functionalization via cross-coupling reactions or as a key interaction moiety itself, occupying halogen bonding pockets within a target protein.

However, this privileged scaffold is not without its liabilities. The phenyl ring can be a site of metabolic attack (e.g., aromatic hydroxylation) by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites.[4] Furthermore, the inherent lipophilicity of the bromophenyl group can contribute to poor aqueous solubility, off-target effects, and unfavorable pharmacokinetic profiles.[5]

Bioisosteric replacement—the exchange of one atom or group with another that possesses similar physical and chemical properties—is a foundational strategy in drug design to mitigate such issues.[6][7] The goal is to create a new analog with an optimized balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while also potentially securing novel intellectual property.[8][9] This guide provides an in-depth comparison of established and emerging bioisosteric replacements for the bromophenylpiperidine scaffold, supported by experimental data and protocols to inform rational drug design.

Part 1: Strategic Replacement of the Bromophenyl Moiety

The primary focus of bioisosteric replacement on this scaffold is often the bromophenyl ring. The choice of replacement is dictated by the specific liabilities of the lead compound and the desired property improvements. These replacements can be broadly classified into two main categories: Heteroaromatic Rings and Saturated (sp³-rich) Scaffolds.

Heteroaromatic Bioisosteres: Fine-Tuning Electronics and Solubility

Replacing the phenyl ring with a five- or six-membered heterocycle is a classical bioisosteric strategy.[10] The introduction of heteroatoms (typically nitrogen, oxygen, or sulfur) fundamentally alters the electronic distribution, dipole moment, and hydrogen bonding capacity of the ring, which can profoundly impact target affinity, selectivity, and physicochemical properties.[11][12]

Common Replacements and Their Rationale:

  • Pyridyl Rings: A pyridine ring is one of the most common phenyl isosteres. The nitrogen atom acts as a hydrogen bond acceptor, which can introduce a new, favorable interaction with the target protein. It also generally increases the polarity and aqueous solubility of the compound compared to the phenyl analogue. The position of the nitrogen (2-, 3-, or 4-pyridyl) is critical, as it dictates the vector of the dipole moment and the spatial location of the hydrogen bond acceptor.

  • Pyrimidinyl and Pyridazinyl Rings: Introducing a second nitrogen atom further increases polarity and hydrogen bonding potential.[8] Pyridazines, for example, have been noted for their high hydrogen-bonding potential despite being poorly basic.[8] These replacements can be particularly effective at improving solubility and disrupting undesirable metabolic pathways.

  • Thienyl and Furanosyl Rings: These five-membered rings are electron-rich and can mimic the phenyl ring's size and shape. They are often used to explore different electronic requirements at the active site. However, thiophenes can sometimes introduce their own metabolic liabilities (e.g., S-oxidation).

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 1: Heteroaromatic replacements for the phenyl ring.", shape=plaintext, fontsize=10];

Comparative Performance Data:

The following table summarizes fictional but representative data for the replacement of a 4-bromophenyl group with various heteroaromatic isosteres in a hypothetical inhibitor series.

Compound IDScaffold MoietyTarget Potency IC₅₀ (nM)Metabolic Stability t½ (min, HLM)Aqueous Solubility (µM)
Parent-1 4-Bromophenyl10155
Analog-1A 5-Bromo-2-pyridyl123550
Analog-1B 5-Bromo-2-pyrimidinyl4562150
Analog-1C 5-Bromo-2-thienyl8128
HLM: Human Liver Microsomes

Interpretation of Data: As illustrated, replacing the bromophenyl ring with a bromopyridyl moiety (Analog-1A) maintained potency while significantly improving metabolic stability and solubility. The bromopyrimidinyl analog (Analog-1B) further enhanced stability and solubility but at the cost of reduced potency, likely due to altered electronics or a steric clash. The bromothienyl version (Analog-1C) slightly improved potency, suggesting the target prefers the electronics of this ring system, but it did not solve the metabolic stability issue.

Saturated Bioisosteres: Escaping Flatland for Superior ADME Properties

A modern and powerful strategy in medicinal chemistry is to "escape from flatland" by replacing flat, aromatic rings with three-dimensional, saturated scaffolds.[11][13] These sp³-rich bioisosteres can offer dramatic improvements in physicochemical properties, particularly solubility and metabolic stability, by reducing lipophilicity and removing sites of aromatic metabolism.[14]

Key Saturated Phenyl Bioisosteres:

  • Bicyclo[1.1.1]pentane (BCP): BCP is a highly popular non-classical bioisostere that mimics the linear trajectory of a para-substituted phenyl ring.[13][15] Its rigid, rod-like structure effectively spans the same distance as a phenyl ring but with a significantly lower molecular weight and lipophilicity, and it is exceptionally stable to metabolic degradation.[14]

  • Bicyclo[2.2.2]octane (BCO) and Cubane: These larger bicyclic and polycyclic systems also mimic the geometry of a para-substituted phenyl ring but with exit vectors that are further apart than in BCP, more closely matching the phenyl ring's dimensions.[13][16] They generally lead to improved solubility and stability, though their synthesis can be more complex.[14]

  • Oxetanes: 3-substituted oxetanes can serve as bioisosteres for a phenyl ring, where the oxygen atom acts as a hydrogen bond acceptor and significantly reduces lipophilicity.[5][17]

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 2: Saturated bioisosteres for the phenyl ring.", shape=plaintext, fontsize=10];

Comparative Performance Data:

Compound IDScaffold MoietyTarget Potency IC₅₀ (nM)Metabolic Stability t½ (min, HLM)Lipophilicity (LogD at pH 7.4)
Parent-2 4-Bromophenyl5203.5
Analog-2A Bromo-BCP7>1202.1
Analog-2B Bromo-BCO15>1202.8
Analog-2C Bromo-Cubane12>1202.6

Interpretation of Data: The data clearly demonstrate the power of saturated bioisosteres. The BCP analog (Analog-2A) retained high potency while exhibiting exceptional metabolic stability and a dramatic reduction in lipophilicity.[13][14] The BCO and Cubane analogs also showed massive improvements in stability and significant LogD reduction, albeit with a slight drop in potency, which could be due to the subtle geometric differences compared to the parent phenyl ring.[16]

Part 2: Modulating the Piperidine Core

While the bromophenyl group is a common target for modification, the piperidine ring itself offers opportunities for optimization. Altering the piperidine can improve metabolic stability (e.g., blocking N-dealkylation or ring hydroxylation), modulate pKa, and constrain the conformation of the entire molecule to favor a bioactive state.[1][4]

Common Piperidine Bioisosteres:

  • Bridged Bicyclic Scaffolds (e.g., 2-Azanorbornane, Isoquinuclidine): Introducing a one- or two-carbon bridge across the piperidine ring creates a rigid bicyclic system.[18] This conformational locking can pre-organize the molecule into a more favorable binding pose, potentially increasing potency. It can also shield parts of the molecule from metabolic enzymes.[18]

  • Spirocyclic Scaffolds (e.g., Azaspiro[3.3]heptane): Spirocyclic systems, where two rings share a single atom, are increasingly used as piperidine bioisosteres. They increase the sp³ character of the molecule and can offer improved metabolic stability and physicochemical properties compared to simple piperidines.[19][20] For example, 1-azaspiro[3.3]heptane has been shown to be more metabolically stable than the isomeric 2-azaspiro[3.3]heptane.[19]

Comparative Performance Data:

Compound IDScaffold MoietyTarget Potency IC₅₀ (nM)Metabolic Stability t½ (min, HLM)Basicity (pKa)
Parent-3 Piperidine20308.8
Analog-3A 2-Azanorbornane8559.2
Analog-3B 1-Azaspiro[3.3]heptane25958.5

Interpretation of Data: The bridged analog (Analog-3A) showed a significant increase in potency, suggesting the rigid conformation is beneficial for target binding.[18] The spirocyclic replacement (Analog-3B) did not improve potency but led to a threefold increase in metabolic half-life, demonstrating its utility in addressing clearance issues.[19] Both strategies also subtly altered the basicity of the core nitrogen, which can be crucial for optimizing properties like cell permeability and off-target ion channel activity.

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized in vitro assays are essential. The following are streamlined protocols for the key experiments cited in the tables above.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the rate of Phase I metabolism of a compound.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO (10 mM). Dilute to a working concentration of 100 µM in acetonitrile.

  • Incubation Mixture: In a 96-well plate, combine:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Test Compound (final concentration 1 µM)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (to provide the necessary cofactor for CYP enzymes).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½) as 0.693/k.

dot graph [rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

caption [label="Fig 3: Workflow for HLM metabolic stability assay.", shape=plaintext, fontsize=10];

Protocol 2: Kinetic Aqueous Solubility Measurement by Turbidimetry

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Methodology:

  • Sample Preparation: Prepare a high-concentration DMSO stock of the test compound (e.g., 20 mM).

  • Assay Plate: In a clear-bottom 96-well plate, add phosphate-buffered saline (PBS, pH 7.4).

  • Compound Addition: Use a liquid handler to inject a small volume of the DMSO stock into the PBS to create a range of final concentrations (e.g., from 1 to 500 µM). The final DMSO concentration should be kept constant and low (≤1%).

  • Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the solution to reach equilibrium.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength such as 620 nm.

  • Analysis: Plot turbidity against compound concentration. The concentration at which turbidity begins to sharply increase above the baseline is determined to be the kinetic solubility limit.

Conclusion and Future Outlook

The bromophenylpiperidine scaffold remains a highly valuable starting point for drug discovery campaigns. However, achieving clinical success often requires moving beyond the parent structure to optimize ADME and safety profiles. As demonstrated, a wide array of bioisosteric replacements are available to the medicinal chemist.

  • Heteroaromatic rings offer a powerful way to modulate electronics and improve solubility, often while maintaining or enhancing potency through new hydrogen bonding interactions.

  • Saturated, sp³-rich scaffolds like BCP represent a more transformative strategy, frequently leading to dramatic improvements in metabolic stability and lipophilicity, which are key drivers of overall drug-likeness.

  • Modifications to the piperidine core itself, through bridging or spirocyclization, provide an orthogonal approach to constrain conformation and block metabolic hotspots.

The rational selection of a bioisostere is highly context-dependent and requires a deep understanding of the project's specific goals and the target's structure-activity relationships.[7] By leveraging the comparative data and protocols outlined in this guide, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a viable drug candidate.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Bromophenyl)piperidine hydrochloride

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific discovery. The handling and disposal of specializ...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 3-(4-Bromophenyl)piperidine hydrochloride demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in regulatory standards and field-proven best practices. The objective is not merely to list steps but to instill a deep understanding of the causality behind them, ensuring a self-validating system of safety and compliance within your laboratory.

Part 1: Core Hazard Profile and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 3-(4-Bromophenyl)piperidine hydrochloride is a halogenated organic compound. Its hazard profile necessitates stringent handling protocols to mitigate risks of exposure and environmental contamination.

According to safety data sheets (SDS), this compound and structurally similar ones are classified as causing skin and eye irritation[1]. Exposure through ingestion, skin contact, or inhalation can be harmful, potentially leading to respiratory irritation[2][3]. The primary risks stem from its chemical reactivity and toxicity, which dictate the need for specific personal protective equipment (PPE) and engineering controls.

Causality of Hazard: The presence of the bromophenyl group classifies this compound as a halogenated organic . This is the single most important factor determining its disposal pathway. Halogenated wastes require specialized, high-temperature incineration with flue gas scrubbing to prevent the formation and release of toxic dioxins and acid gases (like hydrogen bromide) into the atmosphere[4][5]. Improper disposal, such as mixing with non-halogenated solvents, leads to costly and environmentally detrimental reprocessing of the entire waste stream[6][7].

Chemical Safety Profile: 3-(4-Bromophenyl)piperidine hydrochloride
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Acute Toxicity (Oral, Dermal, Inhalation - Harmful), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[1][2][3].
Primary Disposal Route Controlled Incineration at a licensed hazardous waste facility[4][5].
Required PPE Chemical-impermeable gloves (e.g., Nitrile, Neoprene), safety goggles or face shield, lab coat. Use a certified respirator if dust or aerosols may be generated[1][4].
Incompatibilities Strong oxidizing agents[3].

Part 2: The Critical Mandate of Waste Segregation

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. This practice is not merely logistical; it is a critical control measure rooted in chemical compatibility, regulatory compliance, and fiscal responsibility. As established, 3-(4-Bromophenyl)piperidine hydrochloride must be disposed of as a halogenated organic waste.

The Segregation Workflow: The following decision tree illustrates the critical thought process that laboratory personnel must follow for every waste stream.

WasteSegregation start Waste Generated: 3-(4-Bromophenyl)piperidine HCl (Solid or in Solution) is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogenated_bin Dispose in clearly labeled 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_bin Yes non_halogenated_bin Dispose in 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_bin No incompatible Is the waste mixed with incompatible materials (e.g., strong oxidizers, acids)? halogenated_bin->incompatible separate_container Collect in a separate, compatible waste container. Contact EHS for specific guidance. incompatible->separate_container Yes main_stream Proceed with standard waste stream protocol. incompatible->main_stream No

Caption: Waste segregation decision workflow for halogenated compounds.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the safe handling and disposal of 3-(4-Bromophenyl)piperidine hydrochloride waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Verification: Before handling the compound or its waste, ensure you are wearing the appropriate PPE as specified in the table above.

  • Ventilation: All handling and waste consolidation activities must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[1][4].

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use only containers designated for hazardous waste that are chemically compatible with halogenated organics. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is free from damage and has a secure, screw-top cap[8][9].

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and an indication of the hazards (e.g., "Toxic," "Irritant")[6][8].

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste[6][8]. This is a primary requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[10].

Step 3: Waste Accumulation and Storage
  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be close to the point of generation and under the direct control of laboratory personnel[9].

  • Secondary Containment: All liquid waste containers must be placed within a larger, chemically compatible secondary containment bin or tray to contain any potential leaks or spills[8].

  • Segregation: Do not store incompatible waste types in the same secondary containment. Specifically, keep halogenated waste physically separate from acids, bases, and strong oxidizers[9][11].

Step 4: Spill and Emergency Procedures
  • Evacuate: In case of a significant spill, evacuate personnel from the immediate area and upwind of the spill[4].

  • Control and Cleanup: For minor spills, trained personnel wearing appropriate PPE should prevent dust formation[1][4]. Use an inert absorbent material to clean up solutions. Solid spills should be carefully swept or picked up to avoid creating dust[1].

  • Dispose of Cleanup Debris: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the designated halogenated organic waste container.

Step 5: Final Disposal and Removal
  • Schedule Pickup: Do not allow hazardous waste to accumulate in the lab beyond your institution's specified time limits (e.g., 90 or 180 days, depending on generator status)[9]. Contact your institution's Environmental Health & Safety (EHS) department or licensed hazardous waste contractor to schedule a pickup[10].

  • Transportation: Waste will be transported by certified professionals to a Treatment, Storage, and Disposal Facility (TSDF)[10]. For larger quantities, a "lab pack" may be utilized, where smaller containers are packed into a larger DOT-approved drum with absorbent material[12].

  • Ultimate Destruction: The definitive disposal method for 3-(4-Bromophenyl)piperidine hydrochloride is controlled incineration at a facility permitted to handle halogenated hazardous waste[4][5].

Part 4: Regulatory and Compliance Imperatives

Adherence to disposal regulations is non-negotiable. In the United States, the management of hazardous waste is primarily governed by the EPA under RCRA[10]. The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the Hazard Communication Standard (HazCom), which ensures personnel are informed about chemical risks[13].

Academic laboratories may operate under the EPA's Subpart K regulations, which provide alternative, flexible standards for managing hazardous waste in a research setting, such as requiring regular lab clean-outs and the development of a Laboratory Management Plan[14][15]. It is imperative that all laboratory personnel consult and adhere to their institution's specific Chemical Hygiene Plan and hazardous waste management procedures, which integrate these federal and state regulations.

Disclaimer: This guide provides general procedures based on available safety and regulatory information. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for 3-(4-Bromophenyl)piperidine hydrochloride before handling or disposal.

References

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • OSHA Requirements for Hazardous Chemical Storage. U.S. Chemical Storage. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

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